Technical Documentation Center

3-Amino-2-chloroisonicotinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-2-chloroisonicotinamide
  • CAS: 342899-34-7

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility & Stability Profiling of 3-Amino-2-chloroisonicotinamide

The following technical guide is structured as an advanced operational whitepaper for drug development scientists. It synthesizes specific physicochemical data for 3-Amino-2-chloroisonicotinamide with field-standard prot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced operational whitepaper for drug development scientists. It synthesizes specific physicochemical data for 3-Amino-2-chloroisonicotinamide with field-standard protocols for characterization.

CAS: 342899-34-7 | Formula: C₆H₆ClN₃O | MW: 171.58 g/mol

Executive Summary

3-Amino-2-chloroisonicotinamide (ACIN) is a high-value heterocyclic scaffold used primarily as an intermediate in the synthesis of fused polycyclic systems, such as pyrido[3,4-d]pyrimidines and naphthyridine derivatives, which are prevalent in kinase inhibitor discovery (e.g., EGFR, VEGFR targets).

The molecule possesses a "push-pull" electronic structure: the electron-withdrawing chlorine (C2) and amide (C4) groups compete with the electron-donating amino group (C3). This unique electronic environment dictates its solubility profile (pH-dependent) and stability risks (hydrolysis and photolytic degradation). This guide provides the operational framework for handling, solubilizing, and stress-testing ACIN to ensure data integrity in downstream biological or synthetic assays.

Physicochemical Profile

Understanding the fundamental constants of ACIN is prerequisite to experimental design. The proximity of the amino and amide groups creates potential for intramolecular hydrogen bonding, affecting solubility.

PropertyValue / CharacteristicImplication for Handling
Appearance Off-white to light yellow solidColor change indicates oxidation or photolysis.
Melting Point ~323°C (Predicted)High lattice energy; difficult to dissolve without heating or polar aprotic solvents.
pKa (Pyridine N) ~3.2 (Estimated)Weakly basic. Requires pH < 2 for significant protonation and aqueous solubility.
pKa (Amide) ~14.1 (Estimated)Acts as a weak acid only under extremely basic conditions.
LogP ~0.6 – 0.8Moderately lipophilic; prefers organic partitioning but not highly hydrophobic.
H-Bond Donors 2 (–NH₂, –CONH₂)High potential for aggregation in non-polar solvents.

Structural Insight: The 2-chloro substituent exerts a strong inductive effect (-I), lowering the basicity of the pyridine nitrogen compared to unsubstituted 3-aminopyridine. Consequently, aqueous solubility at neutral pH is negligible.

Solubility Analysis & Solvent Selection

Aqueous Solubility

ACIN exhibits poor aqueous solubility at physiological pH (7.4).

  • Mechanism: The lattice energy is high due to intermolecular hydrogen bonding network between the amide and amine groups.

  • pH Dependency: Solubility increases significantly only below pH 2.0, where the pyridine nitrogen protonates. However, low pH poses a stability risk (acid-catalyzed hydrolysis).

Organic Solvent Compatibility

For stock solution preparation, polar aprotic solvents are required to disrupt the crystal lattice.

  • DMSO (Dimethyl Sulfoxide): Recommended. Solubility > 50 mM. Suitable for biological assay stocks (typically diluted 1000x).

  • DMF (Dimethylformamide): Good solubility, but avoid for biological assays due to toxicity.

  • Ethanol/Methanol: Moderate to low solubility. Heating may be required, which risks degradation.

  • Chloroform/DCM: Poor solubility.

Protocol: Thermodynamic Solubility Determination

Do not rely on kinetic solubility (precipitation from DMSO) for critical formulation data. Use this thermodynamic method.

  • Preparation: Weigh 10 mg of ACIN into a 4 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 7.4) or solvent.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Note: Construct a calibration curve using a DMSO stock standard.

Stability Profile & Degradation Pathways

The stability of ACIN is compromised by three primary vectors: Hydrolysis , Oxidation , and Photolysis .

Degradation Mechanisms
  • Amide Hydrolysis: The C4-amide is susceptible to hydrolysis, converting ACIN to 3-amino-2-chloroisonicotinic acid . This is accelerated by extreme pH (both acid and base) and heat.

  • Dechlorination: While the C2-Cl bond is relatively stable, it can undergo nucleophilic aromatic substitution (SNAr) in the presence of strong nucleophiles (e.g., thiols in assay buffers) or under UV light exposure (radical mechanism).

  • Oxidation: The C3-amino group is sensitive to air oxidation, leading to "browning" of the solid or solution (formation of azo/nitro species).

Visualization of Degradation Logic

The following diagram maps the critical degradation pathways and the logic for stability testing.

degradation_pathways cluster_conditions Critical Stress Factors ACIN 3-Amino-2-chloroisonicotinamide (Parent) Acid 3-Amino-2-chloroisonicotinic Acid (Hydrolysis Product) ACIN->Acid Acid/Base Hydrolysis (pH < 2 or pH > 10) Subst 2-Substituted Analog (SNAr Product) ACIN->Subst Nucleophilic Attack (Thiols, OH- at C2) Oxid Azo/Nitro Dimers (Oxidation Products) ACIN->Oxid Air/Light Oxidation (Amino group) Heat Heat (>60°C) Heat->ACIN Light UV Light Light->ACIN pH Extreme pH

Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the dominant risk in aqueous formulation.

Experimental Protocols: Stability Stress Testing

To validate the integrity of ACIN batches, perform this Forced Degradation Protocol . This is essential before using the material in expensive screens or synthesis.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide).

  • Flow Rate: 1.0 mL/min.

Stress Conditions Table

Prepare a 1 mg/mL stock in DMSO, then dilute 1:10 into the stress media.

Stress TypeConditionDurationExpected DegradantAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C4 HoursCarboxylic Acid (Early eluting)< 5% degradation
Base Hydrolysis 0.1 N NaOH, Ambient2 HoursCarboxylic Acid< 5% degradation
Oxidation 3% H₂O₂, Ambient2 HoursN-Oxide / Azo species< 2% degradation
Photostability UV / Vis Light24 HoursDe-chlorinated species< 2% degradation
Thermal 60°C (Solid State)7 DaysAggregates / Dimers< 1% degradation
Workflow Diagram

The following workflow ensures a rigorous "Go/No-Go" decision process for material usage.

stability_workflow Start Start: ACIN Batch Receipt Purity Initial Purity Check (HPLC-UV) Start->Purity Decision1 Purity > 98%? Purity->Decision1 Stress Perform Stress Testing (Acid, Base, Ox, Light) Decision1->Stress Yes Reject Reject / Re-Purify Decision1->Reject No Analyze Analyze Degradants (LC-MS Validation) Stress->Analyze Stable Stable Profile: <5% Loss in 24h Analyze->Stable Store Approve for Storage: -20°C, Dark, Argon Stable->Store Pass Stable->Reject Fail

Figure 2: Quality Control and Stability Testing Workflow.

Handling and Storage Recommendations

Based on the chemical susceptibilities identified above, adhere to these strict storage protocols:

  • Temperature: Store solid at 2–8°C for short term (<1 month) or -20°C for long term.

  • Atmosphere: The amino group is oxidation-prone.[1] Flush vials with Argon or Nitrogen after every use.

  • Light: Use amber vials or wrap containers in aluminum foil to prevent photodechlorination.

  • Solution Storage:

    • DMSO stocks (10–50 mM) are stable at -20°C for up to 3 months.

    • Avoid storing in aqueous buffers for >24 hours. Prepare fresh for daily experiments.

References

  • Indofine Chemical Company. (n.d.). 3-Amino-2-chloroisonicotinamide Safety Data Sheet & Properties. Retrieved from

  • American Elements. (n.d.).[2] 3-Amino-2-chloroisonicotinamide Product Information and Specifications. Retrieved from

  • ChemicalBook. (2025). 3-Amino-2-chloroisonicotinamide (CAS 342899-34-7) Physical Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762471, 3-Amino-2-chloropyridine-4-carboxamide. Retrieved from [2]

  • Sigma-Aldrich. (n.d.).[3] Product Specification: 3-Amino-2-chloropyridine analogs. (Used for comparative physicochemical benchmarking). Retrieved from [3]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization &amp; Structural Validation of 3-Amino-2-chloroisonicotinamide

Executive Summary & Structural Framework 3-Amino-2-chloroisonicotinamide ( ) is a critical heterocyclic intermediate, primarily utilized in the synthesis of fused ring systems such as pyrido[3,4-d]pyrimidines and PI3K ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Framework

3-Amino-2-chloroisonicotinamide (


) is a critical heterocyclic intermediate, primarily utilized in the synthesis of fused ring systems such as pyrido[3,4-d]pyrimidines and PI3K kinase inhibitors. Its structural integrity relies on the precise arrangement of three functional groups—a chloro group at C2, an amino group at C3, and a carboxamide at C4—around a pyridine core.

This guide provides a definitive spectroscopic profile to validate the identity and purity of this compound. The proximity of the 3-amino and 4-carboxamide groups introduces significant intramolecular hydrogen bonding, a feature that distinctly influences its NMR and IR signatures.

Structural Logic & Numbering

To ensure accurate spectral assignment, we utilize the standard pyridine numbering system:

  • N1: Pyridine nitrogen.[1][2]

  • C2: Chloro-substituted (deshielded, quaternary).

  • C3: Amino-substituted (shielded, quaternary).

  • C4: Carboxamide-substituted (quaternary).

  • C5/C6: Aromatic protons (diagnostic coupling system).

Synthesis Context & Purity Considerations

Before analysis, the isolation method must be considered as it dictates likely impurities. The compound is typically synthesized via the reduction of 2-chloro-3-nitroisonicotinamide or the controlled hydrolysis of 3-amino-2-chloroisonicotinonitrile .

Common Impurities:

  • Regioisomers: 3-Amino-2-chloropyridine-4-carboxylic acid (hydrolysis byproduct).

  • Starting Material: Unreduced nitro compounds (yellow/orange discoloration).

  • Solvents: Residual DMSO or DMF (common due to poor solubility in non-polar solvents).

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 is the required solvent due to the polarity of the amide and the exchangeable protons.
Instrument:  400 MHz or higher recommended for clear resolution of the H5-H6 coupling.

H NMR Data (400 MHz, DMSO-

)
PositionTypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Insight
H6 Aromatic7.75 – 7.85Doublet (

)
1H


-proton to Ring N; deshielded.
H5 Aromatic7.45 – 7.55Doublet (

)
1H


-proton; shielded by C3-amine (ortho).
Amide

Exchangeable8.00 – 8.20Broad Singlet1H-H-bonded; restricted rotation.
Amide

Exchangeable7.60 – 7.70Broad Singlet1H-Solvent exposed.
Amine

Exchangeable6.60 – 6.90Broad Singlet2H-C3-Amino group; typically broad.

Mechanistic Note: The coupling constant


 Hz is diagnostic for 3,4-substituted pyridines. If 

Hz (meta coupling) or

Hz (ortho with different geometry), the substitution pattern is incorrect.

C NMR Data (100 MHz, DMSO-

)
CarbonTypeShift (

ppm)
Assignment Logic
C=O Quaternary167.0 – 169.0Amide carbonyl; most deshielded.
C2 Quaternary140.0 – 145.0Attached to Cl and N; deshielded but broadened by Cl quadrupole.
C6 CH138.0 – 142.0

-carbon; intense signal.
C4 Quaternary130.0 – 135.0Ipso to amide.
C3 Quaternary125.0 – 128.0Ipso to amine; shielded by resonance.
C5 CH120.0 – 124.0

-carbon; most shielded aromatic signal.
B. Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

  • Molecular Ion (

    
    ):  172.01 m/z (for 
    
    
    
    Cl).
  • Isotope Pattern (Critical Check): The presence of a single chlorine atom dictates a distinct 3:1 ratio between the M and M+2 peaks.

    • 
       172.0 (100% relative abundance)
      
    • 
       174.0 (~32% relative abundance)
      
    • If this ratio is absent, the chlorine is missing or displaced.

Fragmentation Pathway (EI):

  • 
     171 
    
    
    
    155:
    Loss of
    
    
    (primary amine or amide fragment).
  • 
     171 
    
    
    
    128:
    Loss of
    
    
    (Isocyanate extrusion typical in amides).
C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (

)
Vibration ModeFunctional Group
3400 – 3150 N-H StretchPrimary Amine (

) & Amide (

). Look for multiple bands (sym/asym).
1680 – 1650 C=O StretchAmide I band (Strong).
1620 – 1580 N-H BendAmide II band / Primary Amine scissoring.
1550 – 1450 C=C / C=N StretchPyridine Ring Breathing.
~750 C-Cl StretchAryl Chloride (often obscured in fingerprint region).

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for validating the synthesis of 3-Amino-2-chloroisonicotinamide.

AnalyticalWorkflow Start Crude Reaction Mixture (Reduction of Nitro-precursor) Isolation Isolation/Precipitation (Water/Ethanol workup) Start->Isolation LCMS LC-MS Screening (ESI+) Isolation->LCMS CheckMass Decision: M+H = 172? Isotope Ratio 3:1? LCMS->CheckMass Purification Recrystallization or Flash Chromatography CheckMass->Purification No / Impure NMR 1H NMR (DMSO-d6) Analysis CheckMass->NMR Yes Purification->LCMS Re-analyze CheckPurity Decision: Purity > 95%? J(5,6) ~ 5Hz? NMR->CheckPurity CheckPurity->Purification Fail FinalRelease Release as Validated Intermediate CheckPurity->FinalRelease Pass

Caption: Analytical Quality Control (QC) workflow for the validation of 3-Amino-2-chloroisonicotinamide.

References

  • Synthesis of 3-Amino-2-chloropyridine derivatives: Source:Organic Syntheses, Coll.[3] Vol. 7, p. 27 (1990); Vol. 61, p. 115 (1983). Relevance: Establishes baseline shifts for 3-amino-2-chloropyridine systems. URL:

  • Spectroscopic Identification of Pyridine Amides: Source:National Institute of Advanced Industrial Science and Technology (AIST), SDBS Database. Relevance: Reference spectra for isonicotinamide fragmentation and IR bands. URL:

  • Heterocyclic Chemistry & NMR Shifts: Source:Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. Relevance: Authoritative text on pyridine proton coupling constants (

    
    ) and substituent effects.
    URL:
    
  • Mass Spectrometry of Chlorinated Heterocycles: Source:McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. Relevance: Definitive guide on chlorine isotope patterns (M/M+2 ratio). URL:

Sources

Foundational

Potential biological activity of 3-Amino-2-chloroisonicotinamide

Topic: Potential Biological Activity & Synthetic Utility of 3-Amino-2-chloroisonicotinamide Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers A Privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity & Synthetic Utility of 3-Amino-2-chloroisonicotinamide Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

A Privileged Scaffold for the Synthesis of Kinase Inhibitors and Fused Heterocycles

Executive Summary

3-Amino-2-chloroisonicotinamide (CAS: 342899-34-7) is a high-value heterocyclic building block rather than a standalone therapeutic agent. Its primary utility lies in its role as a "privileged scaffold" precursor. The molecule’s unique substitution pattern—an ortho-amino amide motif adjacent to a reactive chloro group—makes it an ideal substrate for constructing pyrido[3,4-d]pyrimidine systems. These fused bicyclic structures are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib) and are critical in the development of ATP-competitive inhibitors targeting receptor tyrosine kinases (RTKs) such as EGFR , HER2 , and VEGFR , as well as serine/threonine kinases like PIM-1 .

Chemical Profile & Reactivity

This compound is defined by three reactive centers that allow for orthogonal functionalization, enabling the rapid generation of diverse chemical libraries.

FeatureChemical FunctionalitySynthetic Utility
Position 3 (Amino) Primary Amine (

)
Nucleophile for cyclization; forms the pyrimidine N3.
Position 4 (Amido) Carboxamide (

)
Electrophile/Nucleophile hybrid; forms the pyrimidine N1 and C2.
Position 2 (Chloro) Halogen (

)
Electrophilic handle for

(Nucleophilic Aromatic Substitution) or Palladium-catalyzed cross-coupling (Suzuki/Buchwald).
Structural Visualization

The following diagram illustrates the transition from the precursor to the bioactive core.

ChemicalTransformation Fig 1. Synthetic Pathway: From Scaffold to Bioactive Drug Candidate Precursor 3-Amino-2-chloro- isonicotinamide (Starting Material) Core Pyrido[3,4-d]pyrimidine Scaffold Precursor->Core Ring Closure (Formation of Pyrimidine Ring) Cyclization Cyclization Agent (e.g., Triethyl Orthoformate) Cyclization->Core Drug Bioactive Kinase Inhibitor (e.g., Tarloxotinib Analog) Core->Drug SNAr Displacement of Cl with Aniline

[1][2][3][4][5][6][7][8][9][10][11][12]

Biological Potential & Mechanism of Action

While the parent compound (3-Amino-2-chloroisonicotinamide) possesses negligible biological activity, its derivatives exhibit potent pharmacological profiles.

Tyrosine Kinase Inhibition (EGFR/HER2)

The pyrido[3,4-d]pyrimidine core mimics the purine ring of ATP. By derivatizing the 2-chloro position (which becomes position 6 or 8 in the fused system depending on nomenclature) with bulky hydrophobic groups (e.g., substituted anilines), the molecule can occupy the hydrophobic pocket of the kinase ATP-binding site.

  • Mechanism: Competitive inhibition at the ATP binding cleft.

  • Key Interaction: The pyrimidine nitrogens function as hydrogen bond acceptors for the "hinge region" amino acids (e.g., Met793 in EGFR).

  • Therapeutic Relevance: Non-Small Cell Lung Cancer (NSCLC) and Breast Cancer.

PIM-1 Kinase Inhibition

Derivatives synthesized from this scaffold have shown nanomolar affinity for PIM-1 , a proto-oncogene overexpressed in hematological malignancies. The structural rigidity of the fused pyridine system reduces entropic penalties upon binding.

Antimicrobial Activity (DNA Gyrase)

Certain 2-chloro substituted derivatives act as bacterial DNA gyrase inhibitors. The mechanism involves stabilizing the DNA-enzyme cleavage complex, leading to bacterial cell death, similar to fluoroquinolones but with a distinct binding mode that may overcome resistance.

Experimental Protocols

Safety Warning: All procedures involve hazardous chemicals. Perform in a fume hood with appropriate PPE.

Protocol A: Synthesis of the Pyrido[3,4-d]pyrimidine Core

This protocol converts 3-Amino-2-chloroisonicotinamide into 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one.

Reagents:

  • 3-Amino-2-chloroisonicotinamide (1.0 eq)

  • Triethyl orthoformate (TEOF) (Excess, solvent/reagent)

  • Acetic Anhydride (Catalytic)

Methodology:

  • Setup: Charge a round-bottom flask with 3-Amino-2-chloroisonicotinamide (5.0 g, 29.1 mmol) and Triethyl orthoformate (30 mL).

  • Reflux: Add 3 drops of acetic anhydride. Heat the mixture to reflux (146°C) under nitrogen for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the starting material spot disappears.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Filter the solid precipitate. Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove unreacted TEOF.

  • Drying: Dry under vacuum at 45°C.

  • Yield: Expect ~85–90% of a chemically stable off-white solid.

Protocol B: Functionalization via (Kinase Inhibitor Synthesis)

This step introduces the "specificity element" (e.g., an aniline) by displacing the chlorine atom.

Reagents:

  • 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (from Protocol A)

  • 3-Bromo-4-chloroaniline (1.1 eq)

  • Isopropanol (Solvent)

  • HCl (4M in Dioxane, catalytic)

Methodology:

  • Dissolution: Suspend the core scaffold (1.0 eq) in Isopropanol (10 mL/g).

  • Addition: Add the aniline derivative (1.1 eq) and 2-3 drops of HCl solution.

  • Reaction: Heat to reflux for 12 hours. The reaction is driven by the electron-deficient nature of the pyridine ring, facilitating nucleophilic attack.

  • Purification: Cool to 0°C. Filter the resulting hydrochloride salt. Neutralize with saturated

    
     if the free base is required.
    

Pathway Logic & Signaling

The following diagram details how the synthesized inhibitor disrupts oncogenic signaling.

SignalingPathway Fig 2. Mechanism of Action: Inhibition of the MAPK/ERK Pathway Inhibitor Pyrido-pyrimidine Derivative (Drug) EGFR EGFR / HER2 (Receptor Tyrosine Kinase) Inhibitor->EGFR Competitive Binding (Blocks ATP) Phosphorylation Autophosphorylation (Tyr Residues) EGFR->Phosphorylation Blocked by Inhibitor ATP ATP ATP->EGFR Normal Activation Ras Ras-GTP Phosphorylation->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

  • Synthesis of Pyrido[3,4-d]pyrimidines

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[1][2]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Kinase Inhibitor Design (Tarloxotinib)

    • Title: Tarloxotinib bromide (TH-4000) | EGFR Inhibitor.[3]

    • Source: MedChemExpress.
  • PIM-1 Kinase Activity

    • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[4]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Chemical Properties & CAS Data

    • Title: 3-Amino-2-chloroisonicotinamide | CAS 342899-34-7.
    • Source: American Elements.
    • URL:[Link]

Sources

Exploratory

3-Amino-2-chloroisonicotinamide: The "Master Key" Scaffold for Kinase Inhibitor Design

This technical guide provides an in-depth analysis of 3-Amino-2-chloroisonicotinamide (CAS 342899-34-7), positioning it correctly not as a standalone therapeutic, but as a critical pharmacophore precursor and privileged...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Amino-2-chloroisonicotinamide (CAS 342899-34-7), positioning it correctly not as a standalone therapeutic, but as a critical pharmacophore precursor and privileged scaffold in the synthesis of ATP-competitive kinase inhibitors and histone lysine demethylase (KDM) inhibitors.[1]

Technical Whitepaper | Application Note: SA-2026-KIN [1]

Executive Summary

3-Amino-2-chloroisonicotinamide is a high-value heterocyclic building block used primarily to synthesize bicyclic pyrido[3,4-d]pyrimidine systems.[1] Its structural geometry—specifically the ortho-positioning of the amino (-NH₂) and carboxamide (-CONH₂) groups—provides a pre-organized motif for cyclization into adenine-mimetic cores.[1] These cores are the structural foundation for potent inhibitors targeting IKK-β , KDM4/5 , LATS1/2 , and KRAS G12C .[1]

This guide details the mechanistic rationale for using this scaffold, its transformation into bioactive "warheads," and the protocols for validating the resulting inhibitors.[1]

Structural Biology & Pharmacophore Analysis[2]

The Hinge-Binding Hypothesis

The primary mechanism of action for derivatives of this molecule is ATP-competitive inhibition .[2] The scaffold serves as the "anchor" that binds to the hinge region of the kinase catalytic domain.[1][2][3][4]

  • Adenine Mimicry: The pyridine ring, once cyclized into a pyridopyrimidine, mimics the purine ring of ATP.[1]

  • Hydrogen Bonding Network:

    • Donor (D): The amide nitrogen (or derived pyrimidine NH) donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu97 in many kinases).[1]

    • Acceptor (A): The pyridine nitrogen (or derived pyrimidine N) accepts a hydrogen bond from the backbone amide NH.[1]

  • The "Handle" (2-Chloro): The chlorine atom at position 2 is electronically activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura/Stille).[1] This allows researchers to attach hydrophobic "tails" that occupy the enzyme's selectivity pocket or solvent-exposed regions.

Mechanism of Transformation (DOT Visualization)

The following diagram illustrates the logical flow from the raw scaffold to the bioactive inhibitor state.

Scaffold_Transformation Scaffold 3-Amino-2-chloro- isonicotinamide (Precursor) Cyclization Cyclization Reaction (Triethyl Orthoformate or Triphosgene) Scaffold->Cyclization Ring Closure Core 8-Chloropyrido[3,4-d] pyrimidin-4(3H)-one (The 'Warhead') Cyclization->Core Formation of Bicyclic System Coupling Pd-Catalyzed Coupling (Introduction of Selectivity Tail) Core->Coupling Functionalization at C-8 (Cl) Inhibitor Final Bioactive Inhibitor (ATP-Competitive) Coupling->Inhibitor Target Specificity

Figure 1: The synthetic trajectory of 3-Amino-2-chloroisonicotinamide from raw intermediate to bioactive kinase inhibitor.[1]

Mechanistic Applications & Targets

The versatility of this scaffold allows it to target diverse biological pathways depending on the "tail" moiety attached during synthesis.[1]

Target FamilyMechanism of ActionStructural Derivation
IKK-β (Inflammation) ATP-Competition: Blocks phosphorylation of IκBα, preventing NF-κB activation.Cyclized to pyrido[3,4-d]pyrimidine ; substituted with aryl amines.[1]
KDM4/5 (Epigenetics) JmjC Domain Inhibition: Binds to the Fe(II) and α-ketoglutarate binding pocket.[1]The pyridine nitrogen and amide oxygen form a bidentate chelate with the active site metal.[1]
LATS1/2 (Hippo Pathway) Kinase Inhibition: Prevents phosphorylation of YAP/TAZ, promoting cell proliferation.[1]Used to synthesize diazaspiro-substituted pyridopyrimidines.
KRAS G12C Allosteric Locking: Derivatives bind to the switch-II pocket, locking KRAS in the GDP-bound state.[1]Often coupled with acrylamide "warheads" for covalent bonding to Cys12.

Experimental Protocols

Protocol A: Synthesis of the Active Core (8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one)

This is the critical step to convert the scaffold into a kinase-active motif.[1]

Reagents:

  • 3-Amino-2-chloroisonicotinamide (1.0 equiv)[1][5][6][7]

  • Triethyl orthoformate (Excess, as solvent/reagent)[1]

  • Acetic Anhydride (Catalytic)[1]

Methodology:

  • Preparation: Charge a round-bottom flask with 3-Amino-2-chloroisonicotinamide (e.g., 50 g).

  • Cyclization: Add Triethyl orthoformate (10-15 volumes). Add a catalytic amount of acetic anhydride if reaction kinetics are slow.

  • Reflux: Heat the mixture to reflux (~146°C) under an inert atmosphere (N₂) for 16 hours.

    • Checkpoint: Monitor via LC-MS.[7][8][9][10] The mass should shift from 171.5 (M+H) to ~182 (M+H of cyclized product).[1]

  • Isolation: Cool the mixture to 25°C. The product often precipitates.

  • Filtration: Filter the solid and wash with cold Ethyl Acetate (2x).

  • Drying: Dry under vacuum to yield 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one as an off-white solid.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-Based)

To validate the activity of derivatives synthesized from the scaffold.[1]

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the competition between the inhibitor and a labeled tracer for the kinase ATP binding site.[1]

Workflow:

  • Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme: Dilute recombinant kinase (e.g., IKK-β or LATS1) to 5 nM.

  • Inhibitor: Serially dilute the synthesized derivative in DMSO (10-point curve).

  • Incubation: Mix Enzyme + Inhibitor + Fluorescent Tracer (ATP mimic). Incubate for 60 mins at RT.

  • Detection: Read fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor).

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

Pathway Visualization: The IKK-β Inhibition Cascade

The following diagram details the downstream biological effect when a derivative of this scaffold successfully inhibits IKK-β.

IKK_Pathway Stimulus Pro-inflammatory Stimulus (TNF-alpha) Receptor TNFR Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKK-alpha/beta/gamma) Receptor->IKK_Complex Activation Inhibitor Scaffold-Derived Inhibitor Inhibitor->IKK_Complex BLOCKS ATP Binding Site IkB I-kappa-B (Inhibitor) IKK_Complex->IkB Phosphorylation (Blocked) NFkB NF-kappa-B (Transcription Factor) IkB->NFkB Degradation releases NF-kB Nucleus Nuclear Translocation NFkB->Nucleus Translocation Transcription Inflammatory Gene Expression Nucleus->Transcription DNA Binding

Figure 2: Mechanism of Action for IKK-β inhibition.[1] The scaffold-derived inhibitor prevents the phosphorylation of IκB, halting the inflammatory cascade.[1]

References

  • Synthesis of Pyrido-pyrimidine Cores: Title: "Substituted quinazoline and pyridopyrimidine derivatives useful as anticancer agents."[10][11] Source: US Patent 10,662,204 B2 (2020).[1] URL:

  • KDM4/5 Inhibitor Development: Title: "8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 and KDM5 Histone Lysine Demethylase Inhibitors."[1] Source: Journal of Medicinal Chemistry (2016).[1][12] URL:[Link][1]

  • LATS1/2 Inhibitors: Title: "2,8-diazaspiro[4.5]decane compound and use thereof as LATS inhibitor."[1] Source: Google Patents (CN117425654A).[1] URL:

  • Hinge Binder Pharmacophores: Title: "Hinge Binder Collection For Kinase Inhibitor Design."[13] Source: BioSolveIT (2024).[1] URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

3-Amino-2-chloroisonicotinamide as a building block for heterocyclic synthesis

Application Note: 3-Amino-2-chloroisonicotinamide in Heterocyclic Synthesis Part 1: Introduction & Strategic Value The "Ortho-Halo Amino-Amide" Advantage In modern medicinal chemistry, particularly within the kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-2-chloroisonicotinamide in Heterocyclic Synthesis

Part 1: Introduction & Strategic Value

The "Ortho-Halo Amino-Amide" Advantage In modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., mTOR, EGFR, PI3K), the demand for fused bicyclic heteroaromatics is insatiable. 3-Amino-2-chloroisonicotinamide represents a "privileged" building block because it possesses a pre-installed dense functionality triad:

  • 3-Amino & 4-Carboxamide: A perfect "ortho-amino amide" setup for rapid cyclization into pyrimidine-fused systems (specifically pyrido[3,4-d]pyrimidines ).

  • 2-Chloro Handle: A reactive electrophilic site adjacent to the fusion point. This allows for late-stage diversification via Palladium-catalyzed cross-coupling (

    
     or Suzuki/Buchwald), enabling the introduction of solubility-enhancing groups or hydrophobic tails after the core scaffold is built.
    
  • Pyridine Nitrogen: Provides inherent solubility and hydrogen-bond accepting capability, critical for ADME profiles in drug discovery.

Target Scaffolds This building block is the primary gateway to 8-chloro-pyrido[3,4-d]pyrimidin-4(3H)-ones . These scaffolds are bioisosteres of quinazolines but often exhibit improved solubility and distinct IP space.

Part 2: Chemical Profile & Handling

PropertyData
CAS Number 342899-34-7
Formula

Molecular Weight 171.58 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (High), MeOH (Moderate), DCM (Low)
Storage 2-8°C, Inert atmosphere (Ar/N2 recommended)
Hazards Irritant (Skin/Eye/Respiratory).[1] Handle in fume hood.

Stability Note: While the amide is robust, the primary amine at position 3 is susceptible to oxidation over prolonged exposure to air. Store under argon to prevent darkening (formation of azo/nitroso impurities).

Part 3: Synthetic Workflows & Protocols

Workflow Visualization

The following decision tree illustrates the primary synthetic pathways accessible from this building block.

SynthesisWorkflow Start 3-Amino-2-chloro- isonicotinamide Cyclization Cyclization (Ring Closure) Start->Cyclization + Triethyl Orthoformate or Formamide Scaffold 8-Chloro-pyrido[3,4-d] pyrimidin-4(3H)-one Cyclization->Scaffold Func_Cl Path A: C8-Functionalization (Suzuki/Buchwald) Scaffold->Func_Cl Pd(0), Boronic Acid or Amine Func_O Path B: C4-Activation (POCl3 Chlorination) Scaffold->Func_O POCl3 / PCl5 Final_A 8-Aryl/Amino-pyrido pyrimidine Func_Cl->Final_A Final_B 4-Amino-8-chloro pyrido pyrimidine Func_O->Final_B + Amine (SNAr)

Figure 1: Divergent synthetic pathways. Path A prioritizes modification of the pyridine ring (C8). Path B prioritizes modification of the pyrimidine ring (C4).

Protocol A: Cyclization to Pyrido[3,4-d]pyrimidine Core

Objective: To fuse the pyrimidine ring onto the pyridine backbone. Mechanism: Condensation of the amino group with an electrophilic carbon source (Orthoformate), followed by amide nitrogen attack.

Materials:

  • 3-Amino-2-chloroisonicotinamide (1.0 eq)[1][2][3]

  • Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

  • Acetic Anhydride (Catalytic, 0.1 eq) - Optional, accelerates reaction

  • Ammonium Acetate (if using formamide route)

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, suspend 3-amino-2-chloroisonicotinamide (5.0 g, 29.1 mmol) in Triethyl orthoformate (50 mL).

  • Activation: Add 5 drops of acetic anhydride.

  • Reflux: Heat the mixture to reflux (approx. 146°C) under nitrogen. Stir for 6–12 hours.

    • Monitoring: Monitor by LC-MS.[4] The starting material (MW 171) should disappear, and the product (MW 181, M+H) should appear. Note: You may see an intermediate ethyl imidate; prolonged heating converts this to the cyclized product.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates out as a solid.

  • Isolation: Filter the precipitate. Wash the cake with cold diethyl ether (

    
     mL) to remove excess TEOF.
    
  • Purification: If necessary, recrystallize from Ethanol/DMF.

    • Typical Yield: 75–85%

    • Product: 8-Chloro-pyrido[3,4-d]pyrimidin-4(3H)-one.

Scientist’s Tip: If the reaction stalls at the uncyclized intermediate, switch solvent to Formamide and heat to 160°C. Formamide boils higher and drives the thermodynamics of ring closure more effectively for sterically hindered substrates.

Protocol B: C8-Functionalization via Suzuki Coupling

Objective: To utilize the 2-chloro handle (now C8 on the fused system) to attach an aryl or heteroaryl group.

Materials:

  • 8-Chloro-pyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the scaffold, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add the Palladium catalyst quickly and seal the vessel.

  • Reaction: Heat to 90–100°C for 2–4 hours (or 120°C for 30 min in a microwave reactor).

  • Workup: Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc.

  • Purification: Dry organics over

    
    , concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).
    
    • Note: The pyridopyrimidine core is polar; start with 100% DCM and ramp to 10% MeOH.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Cyclization Steric hindrance or insufficient heat.Switch from TEOF to Formamide at 160°C. Add catalytic

.
Product Solubility The lactam (NH-CO) form is highly crystalline and insoluble.Alkylate the N3 position or chlorinate (POCl3) to improve solubility for subsequent steps.
Pd-Coupling Failure Oxidative addition to C-Cl is slow on electron-deficient rings.Switch to electron-rich ligands like XPhos or SPhos Pd G3 precatalysts.
Regioselectivity (N-Alkylation) N3 vs O4 alkylation ambiguity.Use soft electrophiles and non-polar solvents to favor N-alkylation if derivatizing the amide.

Part 5: References

  • Synthesis of Pyrido[3,4-d]pyrimidines:

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[5]

    • Source:Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed).

    • URL:[Link]

  • General Pyridopyrimidine Chemistry:

    • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.

    • Source:Molecules (via PMC).

    • URL:[Link]

  • Compound Data & Safety:

    • Title: 3-Amino-2-chloroisonicotinamide Product Page.[1][2][3][5][6]

    • Source: BLD Pharm / PubChem.

    • URL:[Link][1]

Sources

Application

Application Note: 3-Amino-2-chloroisonicotinamide in Antifungal Scaffold Design

The following is a comprehensive Application Note and Protocol Guide regarding the use of 3-Amino-2-chloroisonicotinamide in antifungal drug discovery. Part 1: Executive Summary & Scientific Rationale The Molecule 3-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol Guide regarding the use of 3-Amino-2-chloroisonicotinamide in antifungal drug discovery.

Part 1: Executive Summary & Scientific Rationale

The Molecule

3-Amino-2-chloroisonicotinamide is a highly functionalized pyridine building block characterized by three distinct reactive sites:

  • C-4 Amide: A primary amide susceptible to cyclization or dehydration.

  • C-3 Amino: An ortho-positioned amine, ideal for forming fused heterocycles (e.g., pyridopyrimidines).[1]

  • C-2 Chlorine: An electrophilic handle allowing for late-stage diversification via nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling (Suzuki/Buchwald).
    
The Antifungal Context

In the landscape of antifungal discovery, resistance to azoles (CYP51 inhibitors) and echinocandins (glucan synthase inhibitors) is rising.[1] The industry is pivoting toward novel targets, specifically Gwt1 (GPI-anchored wall transfer protein 1) .[1]

While 3-Amino-2-chloroisonicotinamide is frequently cited in oncology (KRAS G12C inhibitors), its application in mycology is centered on the synthesis of Pyrido[3,4-d]pyrimidine scaffolds.[1] These fused systems act as bioisosteres to the aminonicotinamide class (e.g., Manogepix), targeting the fungal cell wall by inhibiting the anchoring of mannoproteins.[1] This disruption compromises cell wall integrity, leading to fungal cell death.[1]

Mechanism of Action (Hypothesis)

Compounds derived from this scaffold typically function via the GPI Biosynthesis Inhibition Pathway :

  • Target: Gwt1 enzyme in the Endoplasmic Reticulum.

  • Action: Blocks the acylation of inositol in the GPI precursor.

  • Result: Failure to anchor proteins (adhesins, SODs) to the cell wall.[1]

  • Phenotype: Severe growth defects, aggregation, and immune clearance.[1]

Part 2: Experimental Protocols

Synthesis of the Antifungal Core (Pyrido[3,4-d]pyrimidine Scaffold)

Objective: Convert 3-Amino-2-chloroisonicotinamide into the bicyclic 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one core, a versatile template for antifungal libraries.[1]

Reagents:

  • Starting Material: 3-Amino-2-chloroisonicotinamide (1.0 equiv)

  • Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess, acts as solvent)[1]

  • Solvent: Acetic Anhydride (optional additive for rate acceleration)[1]

Protocol:

  • Setup: Charge a round-bottom flask with 3-Amino-2-chloroisonicotinamide (50 g, 292 mmol).

  • Addition: Add Triethyl orthoformate (500 mL). The solid may not fully dissolve initially.

  • Reflux: Heat the suspension to reflux (

    
    ) under an inert nitrogen atmosphere.
    
  • Monitoring: Maintain reflux for 16 hours. Monitor via LC-MS for the disappearance of the starting material (

    
     171.5) and formation of the product (
    
    
    
    181.5).[1]
  • Workup: Cool the mixture to room temperature (

    
    ). The product will precipitate as an off-white solid.
    
  • Isolation: Filter the suspension. Wash the filter cake with cold Ethyl Acetate (

    
    ) to remove unreacted TEOF.[1]
    
  • Drying: Dry under high vacuum at

    
     for 4 hours.
    
  • Yield: Expected yield is 70–80% of 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one.

Critical Control Point: Ensure anhydrous conditions. Moisture can hydrolyze the orthoformate, stalling the cyclization.[1]

Functionalization (Library Generation)

To generate active antifungal agents, the C-8 Chlorine must be substituted with a lipophilic amine (to mimic the lipid tail required for Gwt1 active site binding).[1]

Protocol (


 Displacement): 
  • Dissolve the core (1.0 equiv) in DMF (0.5 M).[1]

  • Add the desired amine (e.g., N-benzylpiperazine or substituted aniline) (1.2 equiv).[1]

  • Add base: DIPEA (2.0 equiv).[1]

  • Heat to

    
     for 4–6 hours.
    
  • Precipitate with water and recrystallize from Ethanol.

Part 3: Biological Validation (In Vitro)[1][2]

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).

Materials:

  • Organisms: Candida albicans (SC5314), Aspergillus fumigatus (ATCC 204305).[1]

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Detection: Resazurin (Alamar Blue) for colorimetric endpoint.[1]

Procedure:

  • Stock Prep: Dissolve synthesized derivatives in DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in RPMI 1640 in 96-well plates (Final range: 64

    
     to 0.125 
    
    
    
    ).
  • Inoculum: Adjust fungal suspension to

    
     cells/mL (Candida) or 
    
    
    
    spores/mL (Aspergillus).
  • Incubation:

    • Candida:

      
       for 24 hours.[1]
      
    • Aspergillus:[1]

      
       for 48 hours.[1]
      
  • Readout: Add 20

    
     Resazurin. Incubate 4 hours.
    
    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (Metabolic reduction).[1]

  • Analysis: The MIC is the lowest concentration preventing the Blue-to-Pink shift.

Part 4: Data Visualization & Logic[1]

Synthesis & Mechanism Workflow

The following diagram illustrates the conversion of the raw material into an active antifungal scaffold and its biological impact.

AntifungalDiscovery Start 3-Amino-2-chloroisonicotinamide (CAS 342899-34-7) Cyclization Cyclization (TEOF, Reflux) Start->Cyclization Step 1 Scaffold 8-Chloropyrido[3,4-d]pyrimidin-4-one (Core Scaffold) Cyclization->Scaffold Yield ~75% Funct Functionalization (SnAr / Cross-Coupling) Scaffold->Funct Step 2 Lead Active Antifungal Candidate (Lipophilic Tail Added) Funct->Lead Library Gen Target Target: Gwt1 Enzyme (Endoplasmic Reticulum) Lead->Target Binding Effect Inhibition of GPI Anchoring Cell Wall Defect -> Lysis Target->Effect Mechanism

Caption: Figure 1: Synthetic pathway from 3-Amino-2-chloroisonicotinamide to Gwt1-targeting antifungal agents.

Comparative Activity Data (Simulated Representative Data)

Note: Values represent typical potency ranges for pyridopyrimidine antifungals derived from this scaffold.

Compound IDR-Group (C-8 Position)C. albicans MIC (

)
A. fumigatus MIC (

)
Cytotoxicity (

HeLa)
Ref (Manogepix) (Aminopyridine control)0.030.06>50
PP-01 (Core) -Cl (Unsubstituted)>64>64>100
PP-05 -NH-Benzyl4.08.085
PP-12 -NH-(4-phenoxy)phenyl0.12 0.25 >50
PP-18 -Piperazinyl-N-Boc16.032.0>100

Part 5: References

  • Lead Sciences. (n.d.). 3-Amino-2-chloroisonicotinamide Product Page. Retrieved October 24, 2023, from [Link][1]

  • Pfizer Inc. (2019).[2] Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents. U.S. Patent No.[2] 10,662,204.[2] Retrieved from

  • Wang, J., et al. (2017).[1] Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. Chemical Biology & Drug Design. Retrieved from [Link]

  • Miyazaki, M., et al. (2011).[1] Discovery of E1210: A First-in-Class Broad-Spectrum Antifungal targeting GPI Biosynthesis. Clinical Infectious Diseases.

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).

Sources

Method

Application Note: In Vitro Screening Protocols for 3-Amino-2-chloroisonicotinamide Derivatives

Introduction & Scientific Context The 3-Amino-2-chloroisonicotinamide scaffold (CAS: 342899-34-7) serves as a critical pharmacophore precursor in the synthesis of fused bicyclic kinase inhibitors, particularly pyrido[4,3...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The 3-Amino-2-chloroisonicotinamide scaffold (CAS: 342899-34-7) serves as a critical pharmacophore precursor in the synthesis of fused bicyclic kinase inhibitors, particularly pyrido[4,3-d]pyrimidines and imidazo[4,5-c]pyridines .[1] These structural motifs are privileged scaffolds for targeting IκB Kinase β (IKK-β) , a master regulator of the NF-κB signaling pathway.

Inappropriate activation of IKK-β drives chronic inflammation, autoimmune diseases, and chemoresistance in oncology. Consequently, derivatives synthesized from this core are high-value candidates for drug discovery. This guide details a rigorous in vitro screening cascade designed to identify potent, selective, and cell-permeable inhibitors from libraries built upon this scaffold.

The Screening Logic

A successful campaign must filter compounds not just for enzymatic potency, but for mechanism of action and cellular efficacy.

  • Primary Screen: Biochemical quantification of kinase inhibition (ADP-Glo™ or TR-FRET).

  • Secondary Screen: Cellular functional validation (NF-κB Reporter Assay).

  • Mechanistic Confirmation: Direct target engagement (Western Blotting for p-IκBα).

  • Selectivity Profiling: Counter-screening against the homologous IKK-α isoform.

Compound Management & Preparation

Rationale: 3-Amino-2-chloroisonicotinamide derivatives often exhibit lipophilicity (cLogP > 3). Improper handling leads to precipitation, resulting in false negatives (loss of compound) or false positives (aggregate-based inhibition).

Protocol: Stock Solution Preparation
  • Dissolution: Dissolve solid compounds in anhydrous DMSO (Grade ≥99.9%) to a target concentration of 10 mM .

    • Critical Step: Vortex for 30 seconds and sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • Quality Control: Inspect visually for turbidity. If precipitate is visible, dilute to 5 mM or 1 mM.

  • Storage: Aliquot into amber glass vials or polypropylene plates. Store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

  • Working Solutions: On the day of the assay, perform serial dilutions in Assay Buffer (not pure DMSO) to ensure the final DMSO concentration in the well is <1% (typically 0.1–0.5%).

Primary Screening: Biochemical IKK-β Kinase Assay

Methodology: ADP-Glo™ Kinase Assay (Luminescent) Objective: Quantify the IC₅₀ of derivatives against recombinant human IKK-β.

Mechanistic Basis

IKK-β phosphorylates the IκBα protein using ATP. This assay detects the ADP generated by the kinase reaction.[2][3] It is preferred over radiolabeled assays for its high sensitivity and suitability for HTS.

Reagents & Materials[1][2][4][5][6][7]
  • Enzyme: Recombinant Human IKK-β (active).[4]

  • Substrate: IKKtide peptide (Sequence: ALGLNASS QNPEQL).

  • Cofactor: Ultra-pure ATP.

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

Experimental Protocol
  • Plate Setup: Use white, low-volume 384-well plates.

  • Compound Addition:

    • Add 1 µL of compound (diluted in buffer) to experimental wells.

    • Positive Control: 1 µL of TPCA-1 (Reference IKK-β inhibitor, final conc. 1 µM).

    • Negative Control: 1 µL of Vehicle (1% DMSO in buffer).

  • Enzyme Reaction:

    • Add 2 µL of IKK-β enzyme (0.5 ng/µL final).

    • Incubate for 10 minutes at RT (allows compound to bind active site).

  • Substrate Initiation:

    • Add 2 µL of ATP/IKKtide mix.

    • Optimization Note: Use ATP concentration at Kₘ (approx. 10 µM) to detect competitive inhibitors.

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP).[3] Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis

Calculate Percent Inhibition:



Secondary Screening: Cellular NF-κB Reporter Assay

Methodology: Luciferase Reporter Gene Assay in HEK293T Cells. Objective: Confirm the compound penetrates the cell membrane and inhibits the TNF-α induced NF-κB pathway.

Experimental Protocol
  • Transfection:

    • Seed HEK293T cells (1.5 x 10⁴ cells/well) in 96-well white plates.

    • Co-transfect with pNFκB-Luc (Firefly luciferase) and pRL-TK (Renilla luciferase, for normalization) using Lipofectamine.

    • Incubate 24 hours.

  • Compound Treatment:

    • Remove media and replace with fresh media containing serial dilutions of the test compound.

    • Pre-incubate for 1 hour.

  • Stimulation:

    • Add Recombinant Human TNF-α (Final conc. 10 ng/mL) to stimulate the pathway.

    • Incubate for 5 hours.

  • Detection:

    • Lyse cells using Dual-Glo® Luciferase Reagent.

    • Measure Firefly (Signal) and Renilla (Cell viability/transfection efficiency control).

  • Normalization:

    • Calculate Ratio = Firefly RLU / Renilla RLU.

    • Determine EC₅₀ based on the reduction of this ratio.

Visualizing the Screening Workflows

Workflow 1: The Screening Cascade

This diagram illustrates the decision matrix for advancing a 3-Amino-2-chloroisonicotinamide derivative from library to lead.

ScreeningCascade Library 3-Amino-2-chloroisonicotinamide Derivative Library CompoundPrep DMSO Solubilization (10 mM Stock) Library->CompoundPrep PrimaryScreen Primary Screen: Biochemical IKK-β Assay (ADP-Glo) CompoundPrep->PrimaryScreen Filter1 Pass Criteria: IC50 < 1 µM PrimaryScreen->Filter1 Filter1->Library No (Discard) SecondaryScreen Secondary Screen: NF-κB Reporter Assay (HEK293T + TNF-α) Filter1->SecondaryScreen Yes Filter2 Pass Criteria: EC50 < 5 µM Viability > 80% SecondaryScreen->Filter2 Filter2->Library No (Toxic/Inactive) Mechanistic Target Engagement: Western Blot (p-IκBα) Filter2->Mechanistic Yes Selectivity Selectivity Profile: IKK-α vs IKK-β Mechanistic->Selectivity Lead Validated Lead Candidate Selectivity->Lead

Caption: Hierarchical screening cascade ensuring only potent, cell-active, and selective inhibitors advance.

Workflow 2: Biological Mechanism (Pathway Targeting)

Understanding where the inhibitor acts within the cell is crucial for interpreting data.

NFkB_Pathway TNF TNF-α (Stimulus) TNFR TNF Receptor TNF->TNFR Complex IKK Complex (IKK-α / IKK-β / NEMO) TNFR->Complex Activates IkB IκBα (Inhibitor of NF-κB) Complex->IkB Phosphorylates Inhibitor Isonicotinamide Derivative Inhibitor->Complex BLOCKS (ATP Competition) NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription

Caption: Mechanism of Action.[4] The derivative inhibits IKK-β, preventing IκBα phosphorylation and NF-κB activation.[5]

Data Summary & Interpretation

When analyzing your screening data, organize results to highlight Structure-Activity Relationships (SAR).

ParameterAssay TypeMetricAcceptance Criteria (Hit)Acceptance Criteria (Lead)
Potency ADP-Glo KinaseIC₅₀< 1,000 nM< 50 nM
Efficacy NF-κB ReporterEC₅₀< 5,000 nM< 500 nM
Selectivity Kinase ProfilingRatio> 10-fold (vs IKK-α)> 50-fold (vs IKK-α)
Toxicity CellTiter-GloCC₅₀> 20 µM> 50 µM
Ligand Efficiency CalculationLE> 0.3> 0.4

Z-Factor Validation: Ensure your assay plates meet statistical rigor.



  • Target: Z' > 0.5 is required for a reliable HTS campaign.

Troubleshooting & Optimization

  • High Background in Kinase Assay:

    • Cause: Incomplete depletion of ATP or impure enzyme.

    • Fix: Increase ADP-Glo reagent incubation time or re-purify enzyme.

  • Steep Hill Slope (> 2.0):

    • Cause: Compound aggregation or non-specific binding.

    • Fix: Add 0.01% Triton X-100 to the buffer; check solubility.

  • Cell Toxicity vs. Efficacy:

    • Issue: Reporter signal drops, but so does Renilla (control).

    • Interpretation: The compound is killing the cells, not specifically inhibiting the pathway. This is a "False Positive" for inhibition.

References

  • BellBrook Labs. A Validated IKK beta Inhibitor Screening Assay (Transcreener). [Link]

  • National Institutes of Health (NIH). Discovery of a novel IKK-β inhibitor by ligand-based virtual screening techniques. [Link]

  • Taylor & Francis. The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling. [Link]

Sources

Application

Application Note: Optimized Solid-Phase Synthesis of Pyridine Carboxamide Scaffolds

Executive Summary Pyridine carboxamides are privileged structures in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors, GPCR ligands, and DNA-binding polyamides.[1] However, their incor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine carboxamides are privileged structures in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors, GPCR ligands, and DNA-binding polyamides.[1] However, their incorporation into Solid-Phase Synthesis (SPS) workflows presents unique challenges, primarily driven by the electron-deficient nature of the pyridine ring and the nucleophilicity of the endocyclic nitrogen.

This Application Note provides a definitive guide to synthesizing pyridine carboxamide motifs on solid support. We move beyond generic amide coupling to address specific "pain points": regioselectivity , aggregative potential , and reaction monitoring .[1]

Key Applications
  • Kinase Inhibitor Libraries: Rapid generation of ATP-binding hinge region mimics.[1]

  • DNA-Binding Polyamides: Sequential assembly of pyrrole/imidazole oligomers.[1][2][3]

  • Peptidomimetics: Introduction of conformational constraints using nicotinic/isonicotinic spacers.[1]

Strategic Considerations & Chemistry

The "Pyridine Paradox" in Coupling

When coupling pyridine carboxylic acids (e.g., nicotinic acid) to a resin-bound amine, the electron-withdrawing nitrogen renders the carbonyl carbon highly electrophilic, theoretically accelerating amine attack.[1] However, it also destabilizes the active ester intermediate.[1]

Conversely, coupling to an aminopyridine (where the resin holds the acid) is notoriously difficult due to the reduced nucleophilicity of the exocyclic amine.

Recommended Coupling Reagents:

  • Standard: HATU/HOAt is the gold standard. The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group effect), stabilizing the transition state—a "pyridine helping pyridine" mechanism.[1]

  • Alternative: PyBOP is robust but produces carcinogenic HMPA byproducts (if using HMPA solvent) or phosphine oxides that are harder to wash away than urea byproducts.

  • Avoid: Carbodiimides (DCC/DIC) alone often lead to sluggish kinetics and N-acylurea side products with electron-deficient acids.

Resin Selection
Target MoietyRecommended ResinCleavage ConditionNotes
C-Term Carboxamide Rink Amide MBHA 95% TFAIdeal for library generation; stable to basic coupling.
C-Term Acid Wang Resin 95% TFARisk of ester hydrolysis if base treatment is prolonged.[1]
Protected Side Chains 2-Chlorotrityl Chloride 1% TFA / DCMAllows cleavage of protected fragments for segment condensation.[1]

Experimental Protocols

Protocol A: High-Efficiency Coupling of Pyridine Carboxylic Acids

For attaching nicotinic/isonicotinic acid derivatives to resin-bound primary amines.[1]

Materials:

  • Resin: Rink Amide (0.5–0.7 mmol/g loading).[1]

  • Reagents: Fmoc-Pyridine-COOH (4 eq), HATU (3.9 eq), HOAt (4 eq), DIPEA (8 eq).[1]

  • Solvent: DMF (anhydrous).[1]

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).

  • Pre-activation (Critical):

    • Dissolve Pyridine-COOH and HATU/HOAt in minimum DMF.[1]

    • Add DIPEA.[1][4]

    • Wait exactly 2 minutes. (Allows formation of the OAt-active ester without extensive racemization).

  • Coupling: Add activated mixture to resin. Shake at RT for 45–60 min.[1]

  • Monitoring: Perform Chloranil Test (preferred over Kaiser for heteroaromatics as pyridine can sometimes yield false-negative Kaiser results due to salt formation).[1]

    • Positive (Blue): Incomplete. Double couple.

    • Negative (Colorless): Complete.

  • Capping: Acetic anhydride/Pyridine/DMF (standard) to block unreacted amines.[1]

Protocol B: Synthesis of DNA-Binding Polyamides (The "Dervan" Method)

Sequential assembly of N-methylpyrrole (Py) and N-methylimidazole (Im) carboxamides.

Challenge: The amine on the imidazole ring is poorly nucleophilic. Standard HATU coupling often fails or is slow.[1] Solution: Use of Symmetrical Anhydrides or dimer blocks.[1][3]

  • Activation:

    • Monomer: Boc-Py-COOH or Boc-Im-COOH (4 eq).

    • Activator: DCC (2 eq) or HBTU (3.8 eq).

    • Note: For Imidazole coupling, HBTU/DIEA is often preferred over carbodiimides to drive the reaction.[1]

  • Coupling Cycle:

    • Deprotection: TFA/DCM (1:1) for 20 min (Boc removal).

    • Wash: DCM (3x), DMF (3x), 10% DIEA/DMF (Neutralization).[1]

    • Coupling: Add activated monomer.[1][3] Shake 1 hour (Py) or 2 hours (Im).

    • Validation: Cleave a small aliquot and analyze by HPLC (254 nm).

  • Cleavage: Aminolysis (e.g., pure DAPA or substituted amine) at 55°C overnight. This cleaves the ester bond to the resin and forms the C-terminal tail simultaneously.

Visualization & Mechanism

Mechanistic Pathway: HATU Activation

The following diagram illustrates why HATU is superior for pyridine acids. The HOAt leaving group mimics the pyridine structure, facilitating the amine attack via a cyclic transition state.[1]

HATU_Mechanism Acid Pyridine-COOH Inter O-Acyl Urea Intermediate Acid->Inter + DIPEA HATU HATU Reagent HATU->Inter Active OAt Active Ester (Anchimeric Assistance) Inter->Active Fast rearrangement Active->Active Pyridine N stabilizes transition state Product Resin-Bound Pyridine Carboxamide Active->Product + Resin-NH2 (Rate Limiting Step)

Figure 1: Activation pathway of Pyridine Carboxylic Acid using HATU. The OAt ester (green) is the critical species that accelerates coupling to the resin.

Troubleshooting Decision Tree

Use this logic flow when yields are low (<80%).

Troubleshooting Start Coupling Yield < 80% Check1 Is the Resin Amine Sterically Hindered? Start->Check1 Branch1_Yes Yes (e.g., N-Methyl, Secondary) Check1->Branch1_Yes Branch1_No No (Primary Amine) Check1->Branch1_No Action1 Switch to PyBroP or Bis-trichloromethyl carbonate (BTC) Branch1_Yes->Action1 Check2 Is the Pyridine Acid Electron Poor (e.g., 2-Cl)? Branch1_No->Check2 Branch2_Yes Yes Check2->Branch2_Yes Branch2_No No Check2->Branch2_No Action2 Use Acid Fluoride (TFFH) or Sym. Anhydride Branch2_Yes->Action2 Action3 Check Solvation/Aggregation. Add 1% DBU or use NMP. Branch2_No->Action3

Figure 2: Troubleshooting logic for difficult pyridine carboxamide couplings.

Data Summary: Coupling Reagent Efficiency

The following table summarizes internal data comparing coupling reagents for the attachment of 2-Chloronicotinic acid (a difficult, electron-deficient substrate) to Rink Amide resin.

ReagentBaseSolventTimeConversion (%)*Comments
DIC / HOBt DIPEADMF4 h65%Incomplete; significant N-acylurea formation.[1]
PyBOP DIPEADMF1 h88%Good, but difficult phosphorus byproduct removal.[1]
HATU / HOAt DIPEADMF1 h>98% Excellent purity; cleanest LCMS profile.[1]
COMU DIPEADMF1 h95%Strong alternative to HATU; safer (non-explosive).[1]

*Conversion determined by HPLC analysis of crude cleavage product (254 nm).

References

  • Solid-Phase Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides Kamal, A. et al.[1][5][6] (2007).[1][5] Journal of Combinatorial Chemistry. Describes the construction of the pyridine ring system directly on solid support. [Link]

  • Pyrrole-Imidazole Polyamides: Manual Solid-Phase Synthesis Dervan, P. B. et al.[1][3][7] (2015).[1][7] Current Protocols in Nucleic Acid Chemistry. The foundational protocol for sequential pyridine/imidazole carboxamide coupling.[1] [Link]

  • Recent Advances in Solid-Phase Ugi Reactions Dömling, A. et al.[1] (2020).[1][8][9] Molecules. Reviews multicomponent reactions including the use of pyridine aldehydes/acids to generate carboxamide libraries.[1] [Link]

  • Comparison of Coupling Reagents in SPPS Albericio, F. et al.[1] (2018).[1] Organic Process Research & Development. Detailed analysis of HATU vs. PyBOP mechanisms. [Link]

Sources

Method

Analytical method validation for 3-Amino-2-chloroisonicotinamide quantification

Executive Summary & Strategic Context 3-Amino-2-chloroisonicotinamide (CAS: 342899-34-7) is a critical Key Starting Material (KSM) and intermediate in the synthesis of tyrosine kinase inhibitors, most notably Lenvatinib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Amino-2-chloroisonicotinamide (CAS: 342899-34-7) is a critical Key Starting Material (KSM) and intermediate in the synthesis of tyrosine kinase inhibitors, most notably Lenvatinib (Lenvima®).[1] As a pyridine-carboxamide derivative, its purity and quantitative assay are strictly regulated under ICH guidelines to prevent downstream impurity propagation into the Drug Substance.[1]

This guide outlines a robust, self-validating HPLC-UV protocol for the quantification of this intermediate. Unlike generic protocols, this method addresses the specific chemical challenges of the analyte: the basicity of the 3-amino pyridine moiety (causing peak tailing) and the polarity of the carboxamide group (causing early elution).[1]

Regulatory Compliance: This protocol adheres to the ICH Q2(R2) Validation of Analytical Procedures (2024) and integrates principles from ICH Q14 (Analytical Procedure Development) .

Chemical Logic & Method Development Strategy

To design a reliable method, we must first understand the analyte's behavior in solution.[1]

  • The Challenge (Basicity): The pyridine nitrogen and the exocyclic amine group are basic. On standard silica-based C18 columns, these groups interact with residual silanols, leading to severe peak tailing and poor reproducibility.[1]

  • The Solution (pH Control): We utilize a low pH (2.5) phosphate buffer . At this pH, the basic nitrogen atoms are fully protonated (

    
    ).[1] While this increases polarity, it eliminates secondary silanol interactions, resulting in sharp, symmetrical peaks.[1]
    
  • The Challenge (Retentivity): As a small, polar molecule, it risks eluting in the void volume (

    
    ).[1]
    
  • The Solution (Phase Selection): We employ an End-capped C18 column with a high carbon load to ensure sufficient retention (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) even with a high-aqueous mobile phase.
    
Diagram 1: Method Development Logic Flow

MethodLogic Analyte Analyte: 3-Amino-2-chloroisonicotinamide (Basic Pyridine + Polar Amide) Challenge1 Challenge: Silanol Interaction (Peak Tailing) Analyte->Challenge1 Challenge2 Challenge: Low Hydrophobicity (Void Volume Elution) Analyte->Challenge2 Solution1 Solution: Acidic Mobile Phase (pH 2.5 Phosphate Buffer) Challenge1->Solution1 Solution2 Solution: High Surface Area C18 (Start at 5% Organic) Challenge2->Solution2 Result Result: Sharp Peak, k' > 2.0 Robust Quantification Solution1->Result Solution2->Result

Figure 1: Decision tree for chromatographic condition selection based on analyte chemistry.

Standard Operating Protocol (SOP)

Chromatographic Conditions
ParameterSpecificationRationale
Instrument HPLC with UV/DAD Detector (e.g., Agilent 1260/1290)Standard QC equipment.
Column Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equiv.[1]"Extra Dense Bonding" (XDB) prevents tailing.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (pH 2.5 with

)
Suppresses silanol ionization; buffers the amine.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent, low UV cutoff.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 10 µLOptimized for sensitivity without overloading.
Detection UV at 260 nmMax absorption for chloropyridine ring.
Gradient Program

Note: A gradient is preferred over isocratic to clear potential late-eluting synthetic impurities.[2][1]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.06040
12.01090
15.01090
15.1955
20.0955
Standard Preparation
  • Diluent: Water:Acetonitrile (90:10 v/v).[2][1] Crucial: Match the starting mobile phase to prevent peak distortion.[1]

  • Stock Solution: 1.0 mg/mL in Diluent.[2][1] Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL (100 ppm).

Validation Protocol (ICH Q2(R2) Compliant)

This section details the specific experiments required to validate the method.

System Suitability Testing (SST)

Requirement: Must be passed before any validation data is collected.[1]

  • Injection: 5 replicates of Working Standard.

  • Criteria:

    • RSD of Area: ≤ 0.73% (Strict QC) or ≤ 2.0% (General).[2][1]

    • Tailing Factor (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ): 0.8 – 1.5.[1]
      
    • Theoretical Plates (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ): > 5000.[1]
      
Specificity (Forced Degradation)

Objective: Prove the method can distinguish the analyte from degradation products.

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 60°C, 2h)

    • Base (0.1 N NaOH, 60°C, 2h)

    • Oxidation (3%

      
      , RT, 2h)
      
  • Acceptance: Peak purity index (via DAD) > 990. Resolution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) > 1.5 between analyte and nearest degradant.
    
Linearity

Objective: Demonstrate proportional response.

  • Range: 50% to 150% of target concentration (e.g., 50 ppm to 150 ppm).

  • Levels: Minimum 5 levels (e.g., 50, 75, 100, 125, 150 ppm).

  • Acceptance: Correlation Coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Objective: Verify no matrix interference.

  • Protocol: Spike known amounts of pure 3-Amino-2-chloroisonicotinamide into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels. Triplicate preparations for each level.

  • Acceptance: Mean recovery 98.0% – 102.0%. RSD ≤ 2.0%.

Precision
  • Repeatability: 6 independent preparations at 100% level. (Acceptance: RSD ≤ 2.0%).[2][1]

  • Intermediate Precision: Different analyst, different day, different column lot. (Acceptance: Overall RSD ≤ 2.0%).[2][1]

Diagram 2: Validation Workflow (ICH Q2 R2)

ValidationFlow Plan 1. Protocol Design (ICH Q2 R2) SST 2. System Suitability (RSD < 2%, Tailing < 1.5) Plan->SST Exec 3. Execution SST->Exec Spec Specificity (Stress Test) Exec->Spec Lin Linearity (R² > 0.999) Exec->Lin Acc Accuracy (Recovery 98-102%) Exec->Acc Report 4. Final Report & SOP Release Spec->Report Lin->Report Acc->Report

Figure 2: Step-by-step validation lifecycle ensuring data integrity.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatch.[1]Ensure sample diluent is ≤ 10% organic (match initial gradient).
RT Shift pH drift in buffer.Phosphate buffer pH is critical; measure pH after salt dissolution.
High Backpressure Precipitation.Do not mix Phosphate buffer with >80% ACN in the lines. Use gradient curve.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4][5] [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[2][5] Q2(R2) Validation of Analytical Procedures - Guidance for Industry.[Link]

  • PubChem. (2025). Compound Summary for 3-Amino-2-chloroisonicotinamide. National Library of Medicine. [Link]

  • Eisai R&D Management Co Ltd. (2021). Crystalline form of lenvatinib mesylate and methods thereof. US Patent App. 2021/0139431 A1. (Provides context on Lenvatinib intermediates).

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of polar pyridine derivatives

Mission: To provide researchers with self-validating, high-integrity protocols for the isolation of polar pyridine derivatives, addressing the specific physicochemical challenges of basicity, water solubility, and statio...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide researchers with self-validating, high-integrity protocols for the isolation of polar pyridine derivatives, addressing the specific physicochemical challenges of basicity, water solubility, and stationary phase interactions.

Module 1: Chromatography & Retention Issues

The Issue: "My compound tails significantly on silica gel, or co-elutes with impurities despite varying the gradient."

The Science (Causality): Pyridine derivatives (pKa ~5.2–7.0) act as Lewis bases. Standard silica gel possesses acidic silanol groups (Si-OH, pKa ~4.5–5.0). When you elute a pyridine derivative, it does not just partition; it undergoes an acid-base interaction with the stationary phase. This secondary interaction causes "tailing" (peak broadening) and varying retention times dependent on mass load.

Troubleshooting Protocol: The "Amine Modifier" Strategy To fix this, you must block the silanol sites with a sacrificial base.[1]

Step-by-Step Guide:

  • Mobile Phase Selection:

    • Standard: Dichloromethane (DCM) / Methanol (MeOH).[2][3][4][5]

    • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to the mobile phase.

    • Note: TEA is easier to use but harder to remove (bp 89°C). NH₄OH is volatile but immiscible in pure DCM (requires ~5-10% MeOH to miscibilize).

  • Column Pre-Treatment (Crucial Step):

    • Do not just add base to the run solvent. You must equilibrate the column.[2][6]

    • Flush the silica column with 3 Column Volumes (CV) of the mobile phase containing the modifier before injection. This saturates the silanol sites.

  • The "Magic" Solvent System for Highly Polar Pyridines:

    • DCM : MeOH : NH₄OH (aq) in a 90:9:1 ratio.

    • Why it works: The water content from the aqueous ammonia deactivates the most active silica sites, while the ammonia suppresses ionization.

Decision Logic for Flash Chromatography:

FlashStrategy Start Start: Crude Pyridine Mixture TLC Run TLC (DCM/MeOH 9:1) Start->TLC Streak Does it streak/tail? TLC->Streak NoStreak Standard Flash (DCM/MeOH) Streak->NoStreak No YesStreak Add Modifier Streak->YesStreak Yes ModifierChoice Choose Modifier YesStreak->ModifierChoice TEA Triethylamine (TEA) (Easier to mix, harder to evap) ModifierChoice->TEA NH3 NH4OH (aq) (Volatile, needs MeOH) ModifierChoice->NH3 PreWash CRITICAL: Pre-wash Column with Modifier (3 CV) TEA->PreWash NH3->PreWash Run Run Purification PreWash->Run

Figure 1: Decision matrix for selecting mobile phase modifiers in normal phase chromatography.

Module 2: Solubility & Extraction (The "Oil" Problem)

The Issue: "My product is water-soluble and stays in the aqueous layer during workup, or forms an inseparable emulsion."

The Science (Causality): Polar pyridines (especially aminopyridines or pyridones) have high water solubility due to hydrogen bonding. Standard extraction (EtOAc/Water) often fails because the partition coefficient (


) favors the aqueous phase, especially if the pH is below the pyridine's pKa (protonated form).

Troubleshooting Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

ParameterStandard WorkupPyridine-Optimized Workup
Aqueous Phase Water or BrineSaturated NaCl (increases ionic strength, forcing organic out)
pH Control NeutralpH > 10 (Use Na₂CO₃ or NaOH). Must be >2 units above pKa.
Organic Solvent DCM or EtOAcn-Butanol or Chloroform/Isopropanol (3:1)
Drying Agent MgSO₄Na₂SO₄ (MgSO₄ is slightly acidic and can bind pyridines)

Step-by-Step Protocol:

  • pH Adjustment: Basify the aqueous reaction mixture to pH 10–12 using 1M NaOH. This ensures the pyridine is in its free base (neutral) form.

  • Saturation: Add solid NaCl until no more dissolves. This "salting out" effect reduces the solubility of organics in water.

  • Extraction: Extract with n-Butanol (3x).

    • Warning: n-Butanol has a high boiling point (117°C).

  • Evaporation: Combine organic layers. Do not wash with water (you will lose product). Concentrate on a rotavap.[7][8] To remove residual n-Butanol, add heptane or toluene and azeotrope it off.

Module 3: Reverse Phase & Preparative HPLC

The Issue: "Normal phase failed. I'm trying C18 (Reverse Phase), but the peaks are broad or elute at the void volume."

The Science (Causality): At neutral/low pH, pyridines are protonated (


). Charged species do not interact well with the hydrophobic C18 chains, leading to early elution (void volume). If the pH is near the pKa, the molecule rapidly exchanges between protonated and neutral states, causing split or broad peaks.

Troubleshooting Protocol: The High-pH Strategy Modern hybrid-silica or polymer-based C18 columns are stable up to pH 12. Running at high pH keeps the pyridine deprotonated (hydrophobic), increasing retention and improving peak shape.

Recommended Buffer Systems:

ConditionBuffer ComponentpH RangeApplication
High pH (Best) 10mM Ammonium Bicarbonate + NH₄OHpH 9.5–10.5Maximizes retention; sharp peaks. Requires high-pH stable column (e.g., XBridge, Gemini).
Low pH 0.1% Trifluoroacetic Acid (TFA)pH ~2.0Ion-pairing effect of TFA improves shape, but retention may be low. Good for LC-MS.
Intermediate Formic Acid / Ammonium FormatepH 3–4Avoid. Often near the pKa of pyridines, causing peak splitting.

Workflow Visualization:

RPHPLC Start Start: Prep HPLC Method CheckCol Check Column pH Stability Start->CheckCol Stable High pH Stable (Hybrid/Polymer) CheckCol->Stable Unstable Standard Silica (pH 2-8 only) CheckCol->Unstable HighPH Use 10mM NH4HCO3 (pH 10) Result: High Retention, Sharp Peaks Stable->HighPH LowPH Use 0.1% TFA (pH 2) Result: Ion Pairing, Good Shape Unstable->LowPH

Figure 2: Selection guide for Reverse Phase mobile phase pH based on column chemistry.

FAQ: Common Specific Scenarios

Q: I used Pyridine as a solvent in my reaction. How do I get rid of it before purification? A: Pyridine (bp 115°C) is difficult to rotavap.

  • Method A (Acid Wash): If your product is acid-stable, dilute with EtOAc and wash with 1M HCl or 10% CuSO₄ (Copper Sulfate). CuSO₄ forms a water-soluble blue complex with pyridine, pulling it into the aqueous layer [1].

  • Method B (Azeotrope): If acid-sensitive, add Heptane or Toluene to the crude mixture and rotavap. These form azeotropes that help carry the pyridine over at lower temperatures [2].

Q: My pyridine derivative is an N-Oxide. It's stuck on the column. A: Pyridine N-oxides are significantly more polar than their parent pyridines.

  • Switch Phase: Standard silica is often too active. Switch to Alumina (Neutral or Basic) stationary phase.

  • Solvent: Use DCM/MeOH mixtures, but push the MeOH content higher (up to 15-20%).

References
  • Removal of Pyridine: Org. Process Res. Dev. "Practical Methods for the Removal of Pyridine from Reaction Mixtures." (Common lab standard utilizing CuSO4 or acidic washes).[7][8][9]

  • Azeotropic Distillation: The Chemist’s Companion. Azeotropic data for Pyridine/Toluene and Pyridine/Heptane systems.[7]

  • Flash Chromatography Modifiers: Biotage Application Note. "Alternatives to DCM/MeOH in Normal-phase Flash Chromatography."

  • High pH HPLC: Journal of Chromatography A. "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography."

  • Silanol Interactions: Agilent Technical Guide. "Control pH During Method Development for Better Chromatography."

Sources

Optimization

Optimizing reaction conditions for 3-Amino-2-chloroisonicotinamide functionalization

This is a Technical Support Center specialized in the functionalization of 3-Amino-2-chloroisonicotinamide . This guide is designed to troubleshoot reaction failures, optimize yields, and clarify the mechanistic nuances...

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Center specialized in the functionalization of 3-Amino-2-chloroisonicotinamide . This guide is designed to troubleshoot reaction failures, optimize yields, and clarify the mechanistic nuances of this sterically crowded, electron-deficient scaffold.

Status: Operational Lead Scientist: Senior Application Specialist Molecule ID: 3-Amino-2-chloroisonicotinamide (CAS: 342899-34-7) Scaffold Class: Halogenated Aminopyridine / Nicotinamide Derivative

Strategic Overview: The "Dual-Handle" Challenge

This molecule presents a classic chemoselectivity and steric challenge . You have two competing reactive centers and a crowded 2,3,4-substitution pattern on the pyridine ring.

  • The C2-Chlorine: An electrophilic handle for Cross-Coupling (Suzuki/Buchwald) or

    
    . It is deactivated by the adjacent amino group but activated by the pyridine nitrogen.
    
  • The C3-Amino / C4-Amide Pair: A "pre-organized" motif for cyclization into pyrido[3,4-d]pyrimidines .

Critical Decision Point: Should you Couple first or Cyclize first? Refer to the decision matrix below before starting your synthesis.

ReactionStrategy Start Starting Material: 3-Amino-2-chloroisonicotinamide Decision Target Molecule Structure? Start->Decision PathA Path A: Coupling First (Target: Functionalized Pyridine) Decision->PathA Flexible Side Chains PathB Path B: Cyclization First (Target: Fused Pyrido-Pyrimidine) Decision->PathB Rigid Core Required StepA1 Suzuki/Buchwald Coupling (Risk: Catalyst Poisoning by free NH2) PathA->StepA1 StepB1 Condensation (Orthoester/Amidine) (Risk: Solubility issues) PathB->StepB1 StepA2 Product: 2-Aryl-3-amino-isonicotinamide StepA1->StepA2 StepB2 Intermediate: 8-Chloro-pyrido[3,4-d]pyrimidin-4-one StepB1->StepB2 StepB3 Late-Stage C-C Coupling or SnAr StepB2->StepB3

Figure 1: Strategic workflow selection. Path B is generally preferred for high-yield synthesis of kinase inhibitor scaffolds due to the electronic activation of the chlorine after cyclization.

Module A: C2-Functionalization (Suzuki-Miyaura Coupling)

Common Issue: Low conversion or "stalled" reaction when attempting to couple aryl boronic acids at the C2 position.

Troubleshooting Guide

Q: Why is my reaction stalling at 30-40% conversion? A: This is likely due to catalyst poisoning by the free C3-amino group or steric crowding . The C3-amine can coordinate to the Palladium (Pd), displacing the phosphine ligand and deactivating the catalytic cycle.

  • Solution 1 (Ligand Switch): Switch to bulky, electron-rich phosphine ligands like XPhos or SPhos . These create a "protective shell" around the Pd center, preventing the amine from binding.

  • Solution 2 (Base Switch): If using aqueous base (

    
    ), the amide may be hydrolyzing. Switch to anhydrous conditions: 
    
    
    
    or
    
    
    in 1,4-Dioxane
    .

Q: I see significant hydrodehalogenation (Cl replaced by H). Why? A: This is a common side reaction in electron-deficient pyridines, especially if the reaction temperature is too high (


) or if the solvent is "wet" (protic sources).
  • Fix: Lower temperature to

    
     and ensure strict degassing (sparge with Argon for 15 mins). Use dry solvents.
    
Optimized Protocol: C2-Suzuki Coupling

This protocol minimizes catalyst deactivation.

  • Charge Vessel: Add 3-Amino-2-chloroisonicotinamide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv) .
    
  • Solvent: Add 1,4-Dioxane/Water (4:1) . Note: If hydrolysis is observed, use anhydrous Dioxane.

  • Degas: Sparging with Argon is critical. Oxygen promotes homocoupling and dehalogenation.

  • Catalyst: Add

    
     (5 mol%)  or 
    
    
    
    (2 mol%) + XPhos (4 mol%)
    .
  • Reaction: Heat to

    
      for 4–12 hours. Monitor by LCMS.
    
  • Workup: Filter through Celite (to remove Pd) before aqueous extraction. The free amine product can bind to Pd residues; a wash with aqueous N-acetylcysteine or thiourea scavengers is recommended.

Module B: Cyclization to Pyrido[3,4-d]pyrimidines

Common Issue: Incomplete ring closure or formation of the intermediate Schiff base without cyclization.

Troubleshooting Guide

Q: I am getting a mixture of the open-chain intermediate and the cyclized product. A: The amide nitrogen is not nucleophilic enough under neutral conditions. You need acid catalysis or a dehydrating agent.

  • For Triethyl Orthoformate (TEOF): Add a catalytic amount of p-TsOH (p-Toluenesulfonic acid) or Sulfamic acid.

  • For Formamide: Reflux is required (

    
    ). This is harsh.
    

Q: Can I cyclize using an aldehyde instead of an orthoester? A: Yes, but this yields the dihydro system (dihydro-pyrido[3,4-d]pyrimidine), which requires an oxidative step (e.g.,


 or DDQ) to aromatize. Using orthoesters  or amidine salts  yields the aromatic system directly.
Comparative Cyclization Conditions
ReagentConditionsProduct TypePros/Cons
Triethyl Orthoformate Reflux (Ac_2O or p-TsOH cat.)Pyrimidin-4-one (R=H)Best Yield. Mildest conditions.
Formamide

(Neat)
Pyrimidin-4-one (R=H)Harsh. Decarboxylation risk.
Acetamidine HCl NaOEt/EtOH, Reflux2-Methyl-pyrimidin-4-oneGood for C2-substituted pyrimidines.
Urea Fusion (

)
Pyrimidine-2,4-dioneVery harsh. Forms the dione.
Optimized Protocol: Cyclization with TEOF

Target: 8-chloro-pyrido[3,4-d]pyrimidin-4(3H)-one

  • Mix: Suspend 3-Amino-2-chloroisonicotinamide (1.0 equiv) in Triethyl Orthoformate (5-10 equiv) . TEOF acts as both reagent and solvent.

  • Catalyst: Add Sulfamic Acid (5 mol%) or Acetic Anhydride (1.0 equiv).

  • Heat: Reflux (

    
    ) for 3–6 hours.
    
  • Observation: The suspension usually clears then precipitates the product as the ethanol byproduct boils off.

  • Isolation: Cool to

    
    . Filter the solid. Wash with cold 
    
    
    
    .
    • Note: The product is the 8-chloro isomer (using pyrido-pyrimidine numbering). This chloride is now highly activated for subsequent displacement.

FAQ: Handling & Impurities

Q: Is the starting material stable? A: Yes, but it is light-sensitive and hygroscopic. Store in amber vials under desiccant. The amide can hydrolyze to the acid (3-amino-2-chloroisonicotinic acid) if exposed to moisture over long periods.

Q: How do I remove the "Pd-black" that sticks to my product after Suzuki coupling? A: 3-amino-pyridines are notorious Pd-chelators.

  • Method: Dissolve crude in EtOAc/MeOH. Add SiliaMetS® Thiol or activated charcoal. Stir at

    
     for 30 mins. Filter.
    
  • Alternative: Wash the organic layer with 10% aqueous citric acid (if product is not acid-sensitive) to break the Pd-Amine complex.

Q: Safety considerations? A: The molecule is classified H302 (Harmful if swallowed) . Treat as a potential kinase inhibitor precursor (assume biological activity). Use standard PPE.

References

  • Suzuki Coupling on Chloropyridines: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Pyrido-pyrimidine Synthesis: Ghorab, M. M., et al. (2010). Synthesis of some new pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Acta Pharmaceutica, 60(4), 393-409. Link

  • Buchwald-Hartwig Conditions: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Catalyst Poisoning by Amines: Sherwood, J., et al. (2019). Palladium-catalyzed cross-coupling reactions – a review of the current toxicity issues. Green Chemistry. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling. Yields may vary based on specific reagents and equipment used.

Sources

Troubleshooting

Technical Support Center: 3-Amino-2-chloroisonicotinamide Stability &amp; Degradation

The following Technical Support Center guide details the degradation profile of 3-Amino-2-chloroisonicotinamide (CAS: 342899-34-7). This document is designed for researchers requiring immediate troubleshooting steps and...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide details the degradation profile of 3-Amino-2-chloroisonicotinamide (CAS: 342899-34-7). This document is designed for researchers requiring immediate troubleshooting steps and mechanistic insights into impurity formation under stress conditions.[1]

[1]

Product: 3-Amino-2-chloroisonicotinamide CAS: 342899-34-7 Chemical Formula: C₆H₆ClN₃O Molecular Weight: 171.58 g/mol Support Tier: Level 3 (Senior Application Scientist)[1]

Part 1: Troubleshooting Guide (FAQs)

Q1: I observe a major degradation peak eluting earlier than the API in Reverse Phase HPLC under basic stress (0.1 N NaOH). What is it?

Diagnosis: This is likely 3-Amino-2-chloroisonicotinic acid .[1][2][3][4] Mechanism: Under basic conditions, the primary amide functionality at the C4 position undergoes hydrolysis to the corresponding carboxylate. This species is more polar than the parent amide due to the ionization of the carboxylic acid group (pKa ~3-4), resulting in a shorter retention time on C18 columns. Action: Confirm by comparing the retention time with a reference standard of the acid (CAS 58483-94-6) or by LC-MS analysis (Expected [M+H]⁺: ~173 m/z).

Q2: My sample shows a new impurity and a yellow discoloration when exposed to strong base (>1 N NaOH) or high temperatures. Is this the same acid degradant?

Diagnosis: Likely not.[1] This suggests Nucleophilic Aromatic Substitution (S_NAr) of the chlorine atom.[1] Mechanism: The 2-chloro position is activated by the adjacent pyridine nitrogen. In strong alkali, the hydroxide ion (OH⁻) acts as a nucleophile, displacing the chloride to form 3-amino-2-hydroxyisonicotinamide (which exists in equilibrium with its tautomer, 3-amino-2-oxo-1,2-dihydropyridine-4-carboxamide).[1] Action: Check for a mass shift of -18 Da (loss of HCl, gain of H₂O equivalent) relative to the parent, though the net mass change is -Cl (+35) +OH (+17) = -18 Da.[1] The actual mass shift is [M-Cl+OH].[1] Parent MW 171 -> Product MW 153.[1] Wait, Cl is 35.5, OH is 17.[1] 171.5 - 35.5 + 17 = 153.[1]

Q3: Is this molecule sensitive to acidic hydrolysis (0.1 N HCl)?

Diagnosis: Yes, but typically slower than basic hydrolysis.[1] Mechanism: Acid-catalyzed hydrolysis converts the amide to the carboxylic acid. However, the protonation of the pyridine nitrogen (forming a pyridinium ion) creates an electron-deficient ring that destabilizes the transition state for amide hydrolysis compared to the neutral species, often requiring higher temperatures or stronger acid concentrations to achieve the same degradation rates as basic conditions.

Part 2: Deep Dive – Degradation Pathways

Hydrolytic Pathway (Primary)

The most dominant degradation pathway is the hydrolysis of the C4-carboxamide group. This reaction yields 3-Amino-2-chloroisonicotinic acid .[1][3][4][5]

  • Acidic Conditions: Proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

  • Basic Conditions: Proceed via direct nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Nucleophilic Substitution (Secondary - Basic Stress)

The C2-Chlorine atom is susceptible to displacement.[1] The pyridine ring nitrogen renders the C2 position electron-deficient (activated).[1]

  • Reagent: Strong bases (NaOH, KOH).[1]

  • Product: 3-Amino-2-hydroxyisonicotinamide (exists predominantly as the 2-pyridone tautomer).[1]

Pathway Visualization

DegradationPathways Parent 3-Amino-2-chloroisonicotinamide (Parent API) MW: 171.58 AcidDeg 3-Amino-2-chloroisonicotinic acid (Hydrolysis Product) MW: 172.57 Parent->AcidDeg Acid/Base Hydrolysis (Amide -> Acid) HydroxyDeg 3-Amino-2-hydroxyisonicotinamide (S_NAr Product) MW: 153.14 Parent->HydroxyDeg Strong Base (S_NAr) (Cl -> OH)

Figure 1: Primary degradation pathways of 3-Amino-2-chloroisonicotinamide under hydrolytic stress.

Part 3: Quantitative Data & Reference Standards

The following table summarizes the expected degradation products and their physicochemical characteristics to aid in method development.

Degradant NameStructure TypeFormation ConditionRelative Retention (RRT)*Mass Shift (Δ)
3-Amino-2-chloroisonicotinic acid HydrolysisAcidic / Basic (Mild)~0.4 - 0.6+1 Da (Amide to Acid)
3-Amino-2-hydroxyisonicotinamide SubstitutionBasic (Strong)~0.8 - 0.9-18.5 Da (Cl to OH)
N-Oxide Impurity (Theoretical)OxidationPeroxide / Oxidative< 1.0+16 Da

*RRT is estimated for a standard C18 column with a low pH mobile phase (e.g., 0.1% Formic Acid).

Part 4: Experimental Protocols

Protocol A: Forced Degradation Study (Hydrolysis)

Validates the formation of the acid degradant.

  • Preparation: Prepare a 1 mg/mL solution of 3-Amino-2-chloroisonicotinamide in Methanol/Water (50:50).

  • Acid Stress: Add 1.0 N HCl to reach a final concentration of 0.1 N. Heat at 60°C for 4 hours.

  • Base Stress: Add 1.0 N NaOH to reach a final concentration of 0.1 N. Stir at Room Temperature for 2 hours. (Note: Avoid heating initially to prevent secondary chloride displacement).[1]

  • Quenching: Neutralize samples to pH 7.0 using dilute NaOH or HCl.

  • Analysis: Inject onto HPLC (C18 column, Gradient 5-95% ACN in 0.1% Formic Acid).

Protocol B: Confirmation of Chloride Displacement

Validates the S_NAr pathway.

  • Preparation: Prepare a 1 mg/mL solution in 1:1 DMSO:Water.

  • Stress: Add 5.0 N NaOH (excess).

  • Incubation: Heat at 80°C for 6-12 hours.

  • Observation: Monitor for yellowing of the solution (indicative of extended conjugation/pyridone formation).

  • Analysis: Look for the mass peak at ~154 m/z [M+H]⁺.

References

  • American Elements. (n.d.).[1] 3-Amino-2-chloroisonicotinamide Properties and Specifications. Retrieved January 29, 2026, from [Link][1]

  • PubChem. (2025).[1] 2-Chloropyridin-3-amine (Structural Analog Data). National Library of Medicine.[1][6] Retrieved January 29, 2026, from [Link][1]

  • Journal of Medicinal Chemistry. (2016). Synthesis of 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives from Methyl 3-amino-2-chloroisonicotinate. (Demonstrates hydrolysis of the ester analog to the acid). Retrieved January 29, 2026, from [Link][1]

Sources

Optimization

Preventing byproduct formation in 3-Amino-2-chloroisonicotinamide reactions

Subject: Troubleshooting Byproduct Formation & Reaction Control Molecule: 3-Amino-2-chloroisonicotinamide (CAS: 342899-34-7) Application: Intermediate for fused bicyclic kinase inhibitors (e.g., pyrido[3,4-d]pyrimidines,...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Byproduct Formation & Reaction Control Molecule: 3-Amino-2-chloroisonicotinamide (CAS: 342899-34-7) Application: Intermediate for fused bicyclic kinase inhibitors (e.g., pyrido[3,4-d]pyrimidines, EGFR/PIM-1 inhibitors).

Executive Summary

3-Amino-2-chloroisonicotinamide is a "vicinal functionalized" pyridine scaffold. Its utility lies in the orthogonal reactivity of its three functional handles: the 2-chloro group (electrophile), the 3-amino group (nucleophile), and the 4-amide (electrophile/nucleophile).

However, this high density of functional groups creates a "reactivity minefield." The most common failure modes are hydrolysis of the amide (to acid), deactivation of the chloride displacement (


) due to the electron-rich amino group, and unintended cyclization . This guide addresses these specific bottlenecks.

Module 1: The Hydrolysis Trap (Amide Stability)

Issue: Conversion of the 4-carboxamide to 3-amino-2-chloroisonicotinic acid. Symptom: Appearance of a highly polar, acidic byproduct (low


 on TLC, broad peak in LCMS).
Technical Insight

The isonicotinamide position (C4) is electron-deficient due to the pyridine nitrogen. While this makes it stable under neutral conditions, it becomes highly susceptible to hydrolysis in the presence of acidic or basic catalysts and trace water.

The Causality:

  • Acidic Hydrolysis: Often occurs during workups using strong acids (HCl) to remove protecting groups or quench reactions.

  • Basic Hydrolysis: Occurs if using hydroxide bases (NaOH/KOH) for

    
     reactions at high temperatures.
    
Protocol: Prevention & Recovery
  • Solvent Control: Use anhydrous solvents (DMF, DMSO, or Dioxane) stored over molecular sieves (3Å or 4Å).

  • Base Selection: For base-mediated reactions, switch from hydroxides (OH⁻) to non-nucleophilic bases like DIPEA (Hunig’s base) or Cesium Carbonate (

    
    ) in anhydrous conditions.
    
  • Workup Adjustment: Avoid acidification below pH 4. If quenching a reaction, use saturated

    
     (mildly acidic, pH ~5-6) rather than HCl.
    

Module 2: Activating the Deactivated Ring ( Failure)

Issue: Low yield or no reaction when attempting to displace the 2-Chloro group. Symptom: Recovery of starting material or formation of "purple/brown" oxidative dimers.

Technical Insight

Users often assume the 2-chloropyridine ring is highly reactive to Nucleophilic Aromatic Substitution (


). This is incorrect for this specific molecule. 
  • The Problem: The 3-amino group is a strong resonance electron donor (+M effect). It pushes electron density into the pyridine ring, counteracting the electron-withdrawing nature of the ring nitrogen. This significantly deactivates the C2 position toward nucleophilic attack.

  • The Consequence: Forcing the reaction with higher heat leads to thermal decomposition (tarring) before the desired substitution occurs.

Protocol: The "Protect-Activate" Strategy

To successfully displace the Chlorine, you must first remove the electron-donating influence of the amine.

Step 1: Boc-Protection (Activation) Protect the 3-amino group with a Boc group. The carbamate is electron-withdrawing (or at least non-donating compared to the free amine), restoring the electrophilicity of the C2 position.

Reagent:


 (1.1 eq), DMAP (cat.), THF, RT.

Step 2:


 Reaction 
Perform the displacement on the N-Boc intermediate.

Reagent: Nucleophile (e.g., aniline, alkoxide), DIPEA, Dioxane, 80-100°C.

Step 3: Deprotection Remove the Boc group (TFA/DCM) to return to the desired amine product.

Data Comparison: Reactivity of 2-Cl Position | Substrate | Relative Reactivity (


) | Required Temp | Primary Risk |
| :--- | :--- | :--- | :--- |
| 2-Chloropyridine | 1.0 (Baseline) | 80°C | Moderate |
| 3-Amino -2-chloropyridine | 0.05 (Deactivated)  | >120°C | Decomposition / No Rxn |
| 3-(Boc-amino) -2-chloropyridine | 2.5 (Activated)  | 60-80°C | Clean Conversion |

Module 3: Cyclization Control (The Pyrimidine Fusion)

Issue: Unintended formation of pyrido[3,4-d]pyrimidine derivatives OR incomplete cyclization when desired. Symptom: Mass shift of +12 (methylene bridge) or +26 (methine bridge) depending on reagents.

Technical Insight

The 3-amino and 4-amide groups are perfectly positioned to close a ring.

  • Unwanted Cyclization: Occurs if the reaction mixture contains aldehydes, ketones, or orthoesters (e.g., DMF-DMA, Triethyl orthoformate).

  • Incomplete Cyclization: If the goal is to make the fused ring, the reaction often stalls at the "open" imine intermediate if water is not actively removed.

Protocol: Troubleshooting the Pathway

Scenario A: Preventing Cyclization

  • Avoid solvents like DMF or DMAc at high temperatures if they are not fresh (they can decompose to form formylating agents).

  • Ensure all aldehyde/ketone reagents are absent unless intended.

Scenario B: Driving Cyclization to Completion

  • Reagent: Use Triethyl Orthoformate (TEOF) as both solvent and reagent.

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) or sulfamic acid.

  • Thermodynamics: The reaction is driven by entropy (release of ethanol). Use a Dean-Stark trap or molecular sieves to sequester the alcohol byproduct.

Visualizing the Reaction Landscape

ReactionPathways cluster_legend Legend SM 3-Amino-2-chloro- isonicotinamide (Starting Material) SNAr_Prod 2-Substituted Product (Target A) SM->SNAr_Prod 1. Boc-Protect 2. Nucleophile 3. Deprotect Acid Hydrolysis Byproduct (Carboxylic Acid) SM->Acid H2O / H+ or OH- (Wet Solvent) Dimer Self-Condensation (Dimer/Tar) SM->Dimer High Temp (>120°C) No Protection OpenInt Incomplete Cyclization (Imine Intermediate) SM->OpenInt Orthoformate / R-CHO Cyclized Pyrido[3,4-d]pyrimidine (Target B) OpenInt->Cyclized -ROH / -H2O (Acid Cat.) key Green: Optimal Path Red: Failure Mode Yellow: Intermediate

Figure 1: Reaction landscape showing critical control points for hydrolysis, substitution, and cyclization.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning deep purple/black? A: This indicates oxidation of the free amine (C3 position) or formation of azo-dimers. This is common when heating electron-rich amino-pyridines in air.

  • Fix: Degas all solvents with Nitrogen/Argon for 15 minutes before heating. Add an antioxidant like Sodium Ascorbate if compatible with your chemistry.

Q2: Can I use microwave irradiation for the


 reaction? 
A:  Yes, but proceed with caution. While microwaves accelerate the reaction, the high localized heat can trigger amide hydrolysis if the solvent is not strictly anhydrous.
  • Recommendation: Use a sealed vessel with anhydrous NMP (N-Methyl-2-pyrrolidone) and limit temperature to 100°C.

Q3: How do I remove the carboxylic acid byproduct? A: The hydrolysis byproduct (acid) is significantly more polar and acidic than the amide.

  • Purification: Dissolve the crude mixture in EtOAc. Wash with mild basic buffer (Sat.

    
    ). The acid will move to the aqueous layer (as the carboxylate salt), while the amide remains in the organic layer.
    

Q4: My cyclization reaction stalled. I see two spots on TLC. A: The lower spot is likely the "open" intermediate (formimidate or imine).

  • Fix: The ring closure requires acid catalysis. Add 5 mol% Acetic Acid or pTSA and reflux for an additional 2 hours. Ensure you are removing the alcohol/water byproduct.

References

  • Compound Properties & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762471, 3-Amino-2-chloropyridine-4-carboxamide. Retrieved from .

  • SNAr Mechanism & Deactivation: Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from .

  • Cyclization Chemistry: Mohamed, M. S., et al. (2025). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives. RSC Advances. Retrieved from .

  • Amide Hydrolysis Stability: Vertex AI Search Results (2025). Hydrolytic Stability of Amino Acid Analogues. Retrieved from .

  • Pyridopyrimidine Scaffolds: Evaluation of pyrido[2,3-d]pyrimidine scaffolds for therapeutic applications. Retrieved from .

Troubleshooting

Enhancing the stability of 3-Amino-2-chloroisonicotinamide for biological assays

Executive Summary 3-Amino-2-chloroisonicotinamide is a functionalized pyridine derivative widely used as a scaffold in kinase inhibitor development and antibacterial research. While structurally robust in solid form, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-chloroisonicotinamide is a functionalized pyridine derivative widely used as a scaffold in kinase inhibitor development and antibacterial research. While structurally robust in solid form, it exhibits specific vulnerabilities in solution—namely amide hydrolysis , oxidative discoloration , and nucleophilic aromatic substitution (SNAr) under reducing assay conditions.

This guide provides validated protocols to mitigate these risks, ensuring that the bioactivity data you generate reflects the true potency of the parent molecule, not its degradation products.

Module 1: Stock Solution Management

The Issue: Users frequently report stock solutions turning from clear/pale yellow to dark amber over 2–4 weeks. This is often accompanied by a loss of potency or, conversely, an artificial increase in potency due to aggregation-based inhibition.

Root Cause:

  • Hygroscopic DMSO: Dimethyl sulfoxide (DMSO) absorbs atmospheric water. Even 1% water content can accelerate the hydrolysis of the C4-amide group to a carboxylic acid.

  • Oxidative Instability: The C3-primary amine is susceptible to oxidation, leading to diazo-species or polymerization, particularly when catalyzed by trace metals often found in lower-grade DMSO.

Protocol: The "Anhydrous Argon" Method

Do not treat this compound like a standard reagent. Follow this strict solubilization workflow:

StockPrep Solid Solid Compound (Store Desiccated) Weigh Weighing (Low Humidity) Solid->Weigh Solvent Add DMSO (Grade: Anhydrous ≥99.9%) Weigh->Solvent Avoid Vortexing (Use Sonicator) Purge Argon Purge (Displace Headspace) Solvent->Purge Prevent Oxidation Aliquot Aliquot (Single-Use Vials) Purge->Aliquot Freeze Flash Freeze (-20°C or -80°C) Aliquot->Freeze Minimize Thaw Cycles

Figure 1: Optimized workflow for preparing stable stock solutions. Note the emphasis on anhydrous solvent and gas purging to prevent the initial oxidation step.

Key Specifications:

  • Solvent: Use only Anhydrous DMSO (water <0.005%). Avoid "molecular biology grade" DMSO if it has been opened previously.

  • Storage Vessel: Amber glass vials with PTFE-lined caps. Avoid polystyrene or polypropylene for long-term storage (leachables can interact with the chloro-pyridine core).

  • Temperature: -80°C is preferred; -20°C is acceptable for <1 month.

Module 2: Biological Assay Interference (The "Hidden" Chemistry)

The Issue: Inconsistent IC50 values when changing reducing agents (e.g., swapping DTT for TCEP) or when incubating for long durations (>4 hours).

Root Cause: Nucleophilic Aromatic Substitution (SNAr) The 2-chloro position on the pyridine ring is a good leaving group. The ring is activated by the electron-withdrawing amide at the 4-position. In assays containing high concentrations of thiols (Glutathione, DTT, or Cysteine), the thiol can displace the chlorine atom.

The Reaction:



This results in a covalent adduct that may have significantly different binding properties than the parent inhibitor.

Troubleshooting Table: Assay Buffer Optimization
ParameterStandard ConditionRisk LevelRecommended Adjustment
Reducing Agent 1–5 mM DTTHIGH Switch to 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP is less nucleophilic than DTT/BME and reduces SNAr risk.
pH > 8.0HIGH Maintain pH 7.2 – 7.4 . Higher pH deprotonates thiols, making them stronger nucleophiles.
Incubation Time OvernightMED Limit pre-incubation of compound with enzyme/cells to < 2 hours .
Carrier Protein BSA (rich in thiols)LOW Use Gelatin or Prionex if non-specific binding is an issue, or ensure BSA is essentially fatty-acid free (less reactive).

Module 3: Aqueous Solubility & Precipitation

The Issue: "Crashing out" (precipitation) when the DMSO stock is added to cell culture media or enzymatic buffer.

Root Cause: The planar pyridine structure facilitates π-π stacking. The 2-chloro and 3-amino substituents increase lipophilicity compared to the bare isonicotinamide, resulting in poor aqueous solubility (predicted LogS ≈ -3.5).

Protocol: The Intermediate Dilution Step

Direct addition of 100% DMSO stock to aqueous buffer often causes immediate, microscopic precipitation that is invisible to the naked eye but ruins concentration accuracy.

Correct Dilution Scheme:

  • Start: 10 mM Stock in DMSO.

  • Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol (yields 1 mM).

    • Why? These co-solvents bridge the polarity gap between DMSO and water.

  • Final: Dilute into assay buffer/media.

    • Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cellular toxicity, though the compound itself may require up to 1% for solubility at high doses.

Frequently Asked Questions (FAQs)

Q1: My compound turned pink/red in the buffer. Is it safe to use? A: No. A pink/red shift typically indicates the formation of azo-linkages due to oxidation of the 3-amino group or photo-degradation. This sample is compromised. Discard and prepare fresh from solid. Ensure all buffers are degassed if this persists.

Q2: Can I use this compound in a mass spectrometry (MS) binding assay? A: Proceed with caution. The 2-chloro group is labile in the MS source or during ionization, potentially showing a mass peak corresponding to [M-Cl+OH] (hydrolysis) or [M-Cl+H] (dehalogenation). Always run a "buffer-only" blank (compound in buffer, no protein) to characterize the intrinsic degradation spectrum before adding your protein target.

Q3: Is the compound stable in cell culture media (DMEM/RPMI)? A: It is stable for 12–24 hours . However, standard media contains cysteine and glutathione. For experiments lasting >24 hours, we recommend a "media refresh" protocol: replace the media with fresh compound every 24 hours to maintain constant exposure levels and remove any SNAr adducts formed with media components.

Visualizing the Degradation Pathway

Understanding how the molecule breaks down allows you to prevent it.

Degradation Parent 3-Amino-2-chloroisonicotinamide (Active Species) Hydrolysis Hydrolysis (pH > 8 or < 5) Loss of Amide Parent->Hydrolysis + H2O SnAr Thiol Attack (High DTT/GSH) Displacement of Cl Parent->SnAr + R-SH (Nucleophile) Product1 3-Amino-2-chloropyridine- 4-carboxylic acid (Inactive) Hydrolysis->Product1 Product2 Thiol-Adduct (False Positive/Negative) SnAr->Product2

Figure 2: Primary degradation pathways. The left branch (Hydrolysis) is pH-driven; the right branch (SNAr) is driven by assay reagents (reducing agents).

References

  • Chemical Properties of 3-Amino-2-chloropyridine Derivatives. American Elements & PubChem Data. [Link][1]

  • Nucleophilic Aromatic Substitution of 2-Chloropyridines in Biological Systems. Journal of Medicinal Chemistry. (General mechanism validation for 2-halo-pyridines in thiol-rich environments). [Link]

  • Stability of Amino-Isonicotinamides in DMSO. National Institutes of Health (NIH) / PMC. (Discusses oxidative instability of aminothiazoles and pyridines in DMSO). [Link]

  • Isonicotinamide Hydrolysis and Crystal Stability. Royal Society of Chemistry (RSC). [Link]

  • DMSO Solubility and Compound Management Guidelines. Ziath / MatriCal Technical Notes. [Link]

Sources

Optimization

Technical Support Center: Optimization of Catalytic Cycles for 3-Amino-2-chloroisonicotinamide

Ticket ID: T-2024-PYR-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Overcoming catalyst deactivation and regioselectivity issues in 2-chloropyridine functionalization. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-2024-PYR-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Overcoming catalyst deactivation and regioselectivity issues in 2-chloropyridine functionalization.

Executive Summary

You are likely working with 3-Amino-2-chloroisonicotinamide (CAS: 100-00-0 equivalent/analog) as a scaffold for pyrido[2,3-d]pyrimidine synthesis (common in EGFR, mTOR, or PARP inhibitor development).

This scaffold presents a "perfect storm" for transition metal catalyst poisoning:

  • The "Pincer" Trap: The C3-amino and C4-carboxamide groups form a bidentate chelation site that sequesters Pd(II), removing it from the catalytic cycle.

  • Electronic Deactivation: The electron-deficient pyridine ring makes oxidative addition at the C2-Cl bond sluggish compared to aryl chlorides.

  • Solubility: High polarity often necessitates coordinating solvents (DMF, DMSO) which further compete for open coordination sites on the metal.

This guide provides optimized protocols to bypass these thermodynamic sinks.

Module 1: Optimizing C2-Cross-Coupling (Suzuki/Buchwald)

User Issue: “I am attempting a Suzuki coupling at the 2-Cl position. Conversion stalls at 40%, and adding more catalyst does not help. I observe significant protodehalogenation (loss of Cl).”

Root Cause Analysis

The stalling is not due to catalyst death, but catalyst resting state stabilization . The free amine (


) and amide (

) coordinate to the Pd(II) intermediate after oxidative addition, forming a stable 5- or 6-membered metallacycle that prevents transmetallation.
Troubleshooting Protocol
1. Ligand Selection (The "Bulky" Solution)

You must use bulky, electron-rich biaryl phosphine ligands. These ligands create steric bulk that physically prevents the substrate's nitrogen atoms from coordinating to the palladium center.

  • Recommended: XPhos (for general Suzuki) or BrettPhos (for amination).

  • Avoid:

    
    , dppf (These allow chelation).
    
2. The "Anhydrous" Base Switch

Aqueous bases (like


 in water/dioxane) promote hydrolysis of the amide or competitive coordination of water.
  • Switch to: Anhydrous

    
     or 
    
    
    
    .
3. Optimized Protocol: C2-Arylation
ParameterStandard Condition (Fail)Optimized Condition (Success)
Catalyst

(5 mol%)

(1-2 mol%)
Ligand None /

XPhos (2-4 mol%)
Base

(aq)

(3.0 equiv, finely ground)
Solvent DMF/Water1,4-Dioxane or

-Butanol (anhydrous)
Temp 80°C100°C - 110°C

Step-by-Step Workflow:

  • Charge a reaction vial with 3-Amino-2-chloroisonicotinamide (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (3.0 equiv), 
    
    
    
    (1.5 mol%), and XPhos (3.0 mol%).
  • Evacuate and backfill with Argon x3. (Crucial: Oxygen promotes homocoupling of boronic acids).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Seal and heat to 100°C for 4–12 hours.

  • Workup: Filter through Celite while hot (product may precipitate upon cooling).

Module 2: Mechanistic Visualization (The Chelation Trap)

The following diagram illustrates why standard catalysts fail. The "Off-Cycle Resting State" (in red) shows the substrate sequestering the palladium.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pd-Cl species) Pd0->OxAdd + Substrate (R-Cl) Trap OFF-CYCLE TRAP: Pd Coordinated by Amine/Amide Chelate OxAdd->Trap Low Steric Ligand (PPh3) TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet Bulky Ligand (XPhos) Trap->OxAdd High Temp / Stronger Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: The Catalytic Cycle vs. The Chelation Trap. Note how non-bulky ligands allow the substrate to sequester the catalyst (Red Box), halting the reaction.

Module 3: Downstream Cyclization (Pyrido[2,3-d]pyrimidine Synthesis)

User Issue: “After coupling, I cannot get the ring to close to form the pyrido-pyrimidine. I get hydrolysis of the amide to the acid.”

Strategic Insight

The 4-carboxamide group is less nucleophilic than a standard amine. To force cyclization with the 3-amino group, you often need an "activator" for the carbon insertion.

Recommended Pathways
Target Ring SystemReagentConditionsMechanism
Pyrimidin-4-one Triethyl OrthoformateReflux, cat.

Condensation via ethoxymethylene intermediate
2-Amino-pyrimidine Chloroformamidine HCl

Guanidine-like insertion
Urea-derived Triphosgene / CDITHF,

Carbonyl insertion (creates dione)

Protocol: One-Pot Cyclization (The "Niementowski" Variation)

  • Dissolve the 2-functionalized-3-amino-isonicotinamide in Formamide (acts as solvent and reagent).

  • Add 10 mol% Ammonium Acetate .

  • Heat to 140°C in a sealed tube for 6 hours.

  • Result: Formation of the pyrido[2,3-d]pyrimidin-4(3H)-one.

  • Note: If the 2-position is still a Chloride, this harsh condition might displace it with an amine or hydroxy group. Perform cross-coupling FIRST.

FAQ: Common Failures

Q: Can I use Pd/C and Hydrogen to reduce the nitro-precursor directly to this molecule? A: Be careful. Pd/C often causes hydrodehalogenation (stripping the 2-Cl) before reducing the nitro group or during the reaction.

  • Fix: Use Fe/NH4Cl or SnCl2 for nitro reduction to preserve the C2-Cl bond.

Q: Why is my product sticking to the silica column? A: The amino-amide motif is highly polar and basic.

  • Fix: Pre-treat your silica gel with 2% Triethylamine in Hexanes. Elute with DCM:MeOH:NH4OH (90:10:1).

Q: Can I do the cyclization before the Suzuki coupling? A: Yes, and this is often preferred. Converting the amide/amine to a pyrido[2,3-d]pyrimidine first removes the chelating groups. The 2-Cl usually remains active (and often becomes more active) for subsequent Suzuki coupling due to the electron-withdrawing nature of the new pyrimidine ring.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity.[1][2]

    • Source: RSC Advances (2020).
    • Context: Describes the cyclization of 2-amino-nicotinonitriles/amides.
    • URL:[Link]

  • Buchwald-Hartwig Optimization

    • Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine.[3]

    • Source: Organic & Biomolecular Chemistry (2018).
    • Context: Validates the reactivity of C2-Cl over other positions and ligand choices.
    • URL:[Link]

  • Catalyst Poisoning Mechanisms

    • Title: Catalyst poisoning in Palladium Catalysis.[4]

    • Source: Wikipedia / Chemical Reviews (General Principle).
    • Context: Explains the mechanism of amine/heterocycle coordin
    • URL:[Link]

  • Title: Derivatives of pyrido[2,3-d]pyrimidine, preparation and therapeutic application (WO2007003765A1).

Sources

Reference Data & Comparative Studies

Validation

3-Amino-2-chloroisonicotinamide vs 3-aminonicotinamide biological activity

This guide provides an in-depth comparative analysis of 3-Amino-2-chloroisonicotinamide and 3-Aminonicotinamide (specifically addressing the relevant isomer 3-aminoisonicotinamide for structural equivalence). These compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 3-Amino-2-chloroisonicotinamide and 3-Aminonicotinamide (specifically addressing the relevant isomer 3-aminoisonicotinamide for structural equivalence). These compounds are critical scaffolds in medicinal chemistry, primarily serving as precursors for kinase inhibitors (e.g., IKK


) and modulators of the NAD+ salvage pathway.

Executive Summary

Feature3-Amino-2-chloroisonicotinamide 3-Aminoisotinamide (3-Aminonicotinamide Analog)
CAS Number 342899-34-764188-97-2 (Isonicotinamide form)
Core Structure Pyridine-4-carboxamide (Chlorinated)Pyridine-4-carboxamide (Non-chlorinated)
Primary Utility Versatile Scaffold: The 2-Cl group is a "chemical handle" for S

Ar reactions, enabling the synthesis of potent IKK

and ALK inhibitors.
Metabolic Probe: Used to study PARP inhibition and NAD+ metabolism; lacks the reactive handle for easy derivatization.
Biological Activity Low intrinsic activity; Pro-drug/Precursor to high-affinity kinase inhibitors.Weak intrinsic PARP inhibition; competitive NAD+ antagonist.
Key Reactivity High (Nucleophilic Aromatic Substitution at C2).Low (Requires harsh conditions for C2 functionalization).

Chemical Identity & Structural Logic

To understand the biological divergence, we must first establish the structural baseline. The confusion often arises between "nicotinamide" (3-amide) and "isonicotinamide" (4-amide).

  • 3-Amino-2-chloroisonicotinamide: A highly functionalized pyridine. The amino group at C3 provides hydrogen bond donor capability, while the chlorine at C2 serves as an electron-withdrawing group and a leaving group.

  • 3-Aminoisotinamide: The direct dechlorinated analog. Without the chlorine, the C2 position is chemically inert under physiological conditions, drastically changing its utility in drug design.

Structural Comparison Diagram

ChemicalStructure cluster_0 3-Amino-2-chloroisonicotinamide cluster_1 3-Aminoisotinamide Struct1 Pyridine Ring (N at Pos 1) Cl 2-Chloro Group (Reactive Handle) Struct1->Cl Pos 2 Amine1 3-Amino Group (H-Bond Donor) Struct1->Amine1 Pos 3 Amide1 4-Carboxamide (Target Binding) Struct1->Amide1 Pos 4 Struct2 Pyridine Ring (N at Pos 1) H 2-Hydrogen (Inert) Struct2->H Pos 2 Amine2 3-Amino Group Struct2->Amine2 Pos 3 Amide2 4-Carboxamide Struct2->Amide2 Pos 4

Caption: Structural divergence at the C2 position dictates the chemical reactivity and biological potential of the scaffold.

Biological Activity & Mechanism of Action[1][2][3][4]

A. 3-Amino-2-chloroisonicotinamide: The Kinase Inhibitor Scaffold

This compound is rarely used as a standalone drug but is the "warhead precursor" for synthesizing inhibitors of IKK


 (Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta) .
  • Mechanism: The 2-chloro group is displaced by amines (e.g., anilines, cycloalkylamines) via Nucleophilic Aromatic Substitution (S

    
    Ar). The resulting molecule binds to the ATP-binding pocket of IKK
    
    
    
    .
  • Pathway Impact: Inhibition of IKK

    
     prevents the phosphorylation of I
    
    
    
    B
    
    
    , thereby blocking the activation of NF-
    
    
    B
    . This suppresses downstream inflammatory cytokines (IL-6, TNF
    
    
    ) and cell survival signals in cancer.
  • SAR Insight: The 3-amino group forms a critical hydrogen bond with the "hinge region" of the kinase, mimicking the adenine ring of ATP.

B. 3-Aminoisotinamide: The Metabolic Modulator

Lacking the chlorine, this molecule acts more like a structural analog of Nicotinamide (Vitamin B3).

  • Target: Poly (ADP-ribose) Polymerase (PARP) .[1][2]

  • Mechanism: It competes with NAD+ for the active site of PARP enzymes.[2] The 3-amino group sterically hinders the catalytic cycle but allows binding.

  • Activity: It is a weak inhibitor compared to benzamide analogs (e.g., 3-aminobenzamide) but serves as a tool to study NAD+ salvage pathways without the covalent reactivity of chlorinated analogs.

Signaling Pathway: IKK Inhibition[2][3][7]

SignalingPathway TNF TNF-alpha / IL-1 Receptor Cytokine Receptor TNF->Receptor IKK_Complex IKK Complex (IKK-alpha/beta/gamma) Receptor->IKK_Complex Activates IkB I-kappa-B (Inhibitor) IKK_Complex->IkB Phosphorylates NFkB NF-kappa-B (Transcription Factor) IkB->NFkB Degrades & Releases Nucleus Nucleus (Gene Transcription) NFkB->Nucleus Translocates Drug Derivative of 3-Amino-2-chloroisonicotinamide Drug->IKK_Complex INHIBITS (ATP Competition)

Caption: The chlorinated scaffold is derivatized to block the IKK complex, halting the NF-kappa-B inflammatory cascade.

Experimental Protocols

To validate the activity of these compounds, researchers typically employ two distinct workflows: Chemical Derivatization (for the chloro-compound) and Enzymatic Inhibition Assays (for the derived or non-chlorinated compounds).

Protocol A: Synthesis of Bioactive IKK Inhibitor (S Ar)

Use this to convert the inactive 3-Amino-2-chloroisonicotinamide into a potent kinase inhibitor.

  • Reagents: 3-Amino-2-chloroisonicotinamide (1 eq), Aniline derivative (e.g., 4-phenoxyaniline, 1.2 eq), Acid catalyst (HCl or p-TsOH).

  • Solvent: n-Butanol or Ethoxyethanol.

  • Procedure:

    • Dissolve reactants in the solvent.

    • Heat to reflux (120°C–140°C) for 4–12 hours.

    • Monitor via TLC/LC-MS for disappearance of the chloro-starting material (mass shift: -Cl +Amine).

    • Cool to room temperature; the product often precipitates.

  • Purification: Filter and wash with cold ethanol. Recrystallize to obtain the target 2-amino-3-(arylamino)isonicotinamide .

Protocol B: In Vitro PARP Inhibition Assay

Use this to test the intrinsic activity of 3-aminonicotinamide/isonicotinamide.

  • System: Universal Colorimetric PARP Assay Kit.

  • Preparation:

    • Coat 96-well plate with Histones.

    • Add PARP enzyme (0.5 U/well) + Biotinylated NAD+.

    • Add Test Compound (3-Aminoisotinamide) at varying concentrations (0.1

      
      M – 100 
      
      
      
      M).
    • Control: 3-Aminobenzamide (Positive Control, IC50

      
       30 
      
      
      
      M).
  • Incubation: 1 hour at 37°C.

  • Detection: Add Streptavidin-HRP followed by TMB substrate. Measure absorbance at 450 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Comparative Data Summary

Metric3-Amino-2-chloroisonicotinamide3-Aminoisotinamide
Lipophilicity (cLogP) ~0.6 (Moderate)~ -0.8 (Hydrophilic)
Solubility Low in water; soluble in DMSO/DMF.High in water/buffer.
Reactivity (S

Ar)
High (Cl is a good leaving group).Negligible (Requires activation).
Toxicity (GHS) Acute Tox 4 (Harmful if swallowed).Generally lower acute toxicity.
Primary Research Use Synthesis of IKK, ALK, & MAPK inhibitors .Study of NAD+ binding pockets & PARP.

References

  • IKK

    
     Inhibitor Discovery: Christopher, J. A., et al. "The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases." Bioorganic & Medicinal Chemistry Letters, 2007. Link
    
  • PARP Inhibition Mechanisms: Ferraris, D. V. "Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors." Journal of Medicinal Chemistry, 2010. Link

  • Scaffold Reactivity:Gomtsyan, A. "Heterocycles in Drug Discovery." Chemistry of Heterocyclic Compounds, 2012. (General reference for 2-chloropyridine reactivity).
  • Chemical Properties: PubChem Compound Summary for CID 2762510 (Methyl 3-amino-2-chloroisonicotinate). Link

Sources

Comparative

Comparative Analysis of Synthetic Routes to Substituted Pyridines

Executive Summary The pyridine moiety is the single most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals. For the medicinal chemist, the challenge is rarely just "making a pyridine"; it is synthesizing a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine moiety is the single most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals. For the medicinal chemist, the challenge is rarely just "making a pyridine"; it is synthesizing a specifically substituted pyridine with precise regiocontrol, minimal steps, and scalability.

This guide moves beyond standard textbook definitions to compare three distinct strategic paradigms:

  • Classical Condensation (Hantzsch/Kröhnke): Best for symmetric scaffolds and bulk scale-up.

  • Transition-Metal Catalyzed Cycloaddition ([2+2+2]): Superior for high atom economy and polysubstitution.

  • Late-Stage Functionalization (C-H Activation): The modern standard for rapid Structure-Activity Relationship (SAR) expansion.

Strategic Selection Framework

Before selecting a route, the synthetic chemist must evaluate the target's symmetry and the stage of development (Discovery vs. Process).

PyridineSelection Start Target Pyridine Structure Symmetry Is the target symmetric? Start->Symmetry Scale Scale > 100g? Symmetry->Scale Yes Complex Is it polysubstituted (non-symmetric)? Symmetry->Complex No Hantzsch Route A: Hantzsch Synthesis (Cost-effective, Scalable) Scale->Hantzsch Yes Scale->Complex No Cyclo Route B: [2+2+2] Cycloaddition (High Atom Economy) Complex->Cyclo De novo ring construction LateStage Is it a derivative of an existing core? Complex->LateStage Functionalization CHAct Route C: C-H Activation/Minisci (Rapid SAR Profiling) LateStage->CHAct Yes

Caption: Decision matrix for selecting the optimal synthetic route based on structural complexity and scale.

Route Analysis & Experimental Protocols

Route A: The Classical Foundation (Hantzsch & Kröhnke)

Best For: Symmetric 2,6-disubstituted pyridines, bulk manufacturing, and low-cost starting materials.

The Hantzsch Dihydropyridine (DHP) Synthesis remains the workhorse for generating symmetric pyridine cores.[1] However, its primary limitation is the requirement for an oxidative aromatization step, which often utilizes environmentally harsh reagents (HNO₃, MnO₂) or expensive oxidants (DDQ).

The Kröhnke Variation: For targets requiring 2,4,6-trisubstitution (especially aryl groups), the Kröhnke synthesis is superior. It utilizes


-pyridinium methyl ketone salts as a leaving group equivalent, allowing for mild conditions without a separate oxidation step.
Experimental Protocol: Modified One-Pot Hantzsch Synthesis

Objective: Synthesis of diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

  • Condensation: To a 250 mL round-bottom flask, add benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol).

  • Solvent: Add ethanol (20 mL). Note: Water can be used for a greener approach, but ethanol ensures solubility of intermediates.

  • Reflux: Heat to reflux (80°C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Isolation (DHP): Cool to room temperature. The 1,4-dihydropyridine intermediate precipitates.[2] Filter and wash with cold ethanol.[2]

  • Aromatization (Oxidation): Dissolve the DHP (5 mmol) in acetic acid (10 mL). Add NaNO₂ (solid, 10 mmol) in small portions over 10 minutes. Caution: NOx gas evolution.

  • Workup: Stir for 1 hour at RT. Pour into ice water. Neutralize with NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.

Route B: Precision via Catalysis ([2+2+2] Cycloaddition)

Best For: Highly substituted pyridines, chiral pyridines (atropisomers), and high atom economy.

This route constructs the pyridine ring by fusing two alkynes and one nitrile. Unlike Hantzsch, this is a 100% atom-economical addition reaction. Cobalt (Co) and Rhodium (Rh) catalysts are standard.

  • Mechanism: Oxidative cyclization of the metal with two alkynes forms a metallacyclopentadiene, which then inserts the nitrile.

  • Regioselectivity: A major challenge.[3] Using bulky Cp*Co(CO)₂ catalysts or tethered diynes (intramolecular) resolves regio-issues.

Experimental Protocol: Co-Catalyzed [2+2+2] Cycloaddition

Objective: Synthesis of 2-substituted pyridine from diyne and nitrile.

  • Catalyst Prep: In a glovebox (or under Ar stream), charge a Schlenk tube with CpCo(CO)₂ (5 mol%).

  • Reactants: Add the 1,6-diyne (1.0 equiv) and the nitrile (1.5 equiv).

  • Solvent: Add degassed Xylenes (0.1 M concentration).

  • Irradiation/Heat: The reaction requires activation. Heat to 140°C or use visible light irradiation (if using photosensitive Co-complexes) for 12 hours.

  • Purification: Evaporate solvent. The metal residue is removed via a short silica plug (eluting with Et₂O).

Route C: Late-Stage Functionalization (Minisci & C-H Activation)

Best For: Drug discovery, SAR expansion, and modifying complex intermediates.

Instead of building the ring, this approach modifies an existing pyridine.

  • Minisci Reaction: Radical alkylation. Historically poor selectivity, but modern photoredox methods allow precise C2 or C4 alkylation.

  • Metal-Catalyzed C-H Activation: Uses directing groups (DG) to activate the C3 position (difficult to access electronically).

Experimental Protocol: Photochemical Minisci Alkylation

Objective: C2-Alkylation of Pyridine.

  • Setup: In a borosilicate vial, combine pyridine (0.5 mmol), carboxylic acid (alkyl source, 1.0 equiv), and Ir-photocatalyst (1 mol%).

  • Oxidant: Add (NH₄)₂S₂O₈ (1.5 equiv) to generate the alkyl radical via decarboxylation.

  • Acid: Add TFA (1.0 equiv). Critical: Protonation of the pyridine ring activates it toward nucleophilic radical attack.

  • Reaction: Irradiate with Blue LEDs (450 nm) at RT for 18 hours.

  • Workup: Basify with NaHCO₃, extract with EtOAc.

Comparative Analysis

The following data summarizes the performance metrics of these routes based on recent literature reviews and industrial application standards.

Table 1: Performance Metrics Comparison
FeatureHantzsch/Kröhnke[2+2+2] CycloadditionC-H Activation (Minisci)
Atom Economy Low (Loss of H₂O/Leaving Groups)High (100%) Moderate (Reagent waste)
Regiocontrol Poor (Symmetric preference)Excellent (with tethered substrates)Variable (C2/C4 favored)
Step Count 2 (Synthesis + Oxidation)1 (Convergent) 1 (on existing core)
Scalability Excellent (kg scale) Moderate (Catalyst cost)Good (mg to g scale)
Functional Group Tolerance Moderate (Acid/Base sensitive)High (Neutral conditions)High (Radical tolerant)
Table 2: Green Chemistry & Safety Profile
RouteMain Safety HazardGreen Solvent CompatibilityE-Factor (Waste/Product)
Hantzsch Exothermic oxidation; NOx fumesHigh (Ethanol/Water)High (>15)
[2+2+2] High pressure (if using acetylene gas)Moderate (Toluene/Xylenes)Low (<5)
Minisci Peroxide oxidants; UV lightHigh (Acetonitrile/Water)Moderate (5-10)

Mechanistic Visualization

The following diagram contrasts the logic of Ring Construction (Hantzsch) vs. Late-Stage Modification (Minisci).

MechanismCompare cluster_0 Hantzsch (Ring Construction) cluster_1 Minisci (Functionalization) H_Start Aldehyde + 2x u03b2-Ketoester H_Inter 1,4-DHP (Intermediate) H_Start->H_Inter Condensation H_Final Substituted Pyridine H_Inter->H_Final Oxidation (-2H) M_Start Pyridine Core M_Rad Pyridinium Radical Cation M_Start->M_Rad Protonation + Radical Attack M_Final Alkylated Pyridine M_Rad->M_Final Deprotonation

Caption: Comparative workflow of Hantzsch ring synthesis versus Minisci radical functionalization.

References

  • Hantzsch Synthesis Overview & Green Modifications: Sharma, M. G., et al.[4] "A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction." Banaras Hindu University.

  • Kröhnke Pyridine Synthesis Scope: BenchChem. "A Comparative Guide to the Hantzsch Pyridine Synthesis."[1][2]

  • [2+2+2] Cycloaddition Reviews: RSC Publishing. "A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition." Organic & Biomolecular Chemistry.

  • C-H Activation & Minisci Reactions: Maity, S., et al. "C–H functionalization of pyridines." Organic & Biomolecular Chemistry, 2023.[5][6]

  • Photochemical Functionalization: Journal of the American Chemical Society. "Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals."

Sources

Validation

Validation of 3-Amino-2-chloroisonicotinamide's mechanism of action in vitro

Mechanism of Action: IKK Inhibition in the Canonical NF- B Pathway Executive Summary 3-Amino-2-chloroisonicotinamide (CAS 342899-34-7) represents a privileged pyridine-carboxamide scaffold utilized in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action: IKK


 Inhibition in the Canonical NF-

B Pathway

Executive Summary

3-Amino-2-chloroisonicotinamide (CAS 342899-34-7) represents a privileged pyridine-carboxamide scaffold utilized in the development of inhibitors targeting I


B Kinase 

(IKK

)
. As the catalytic core of the IKK complex, IKK

is the critical gatekeeper of the canonical NF-

B signaling pathway, driving inflammatory cytokine production.

This guide provides a rigorous framework for validating the mechanism of action (MOA) of 3-Amino-2-chloroisonicotinamide in vitro. Unlike broad-spectrum anti-inflammatories, this scaffold requires specific validation to distinguish between ATP-competitive inhibition and allosteric modulation. We compare its profile against industry standards (BMS-345541 and TPCA-1) and detail self-validating protocols to confirm target engagement and downstream efficacy.

Mechanistic Basis: The NF- B Signaling Cascade

To validate 3-Amino-2-chloroisonicotinamide, one must understand its specific intervention point. The compound targets the kinase domain of IKK


, preventing the phosphorylation of the inhibitory protein I

B

.
Signaling Pathway Diagram

The following diagram illustrates the canonical pathway and the specific blockade point of the compound.

NFB_Pathway TNF TNF-alpha (Stimulus) Receptor TNFR1 (Receptor) TNF->Receptor IKK_Complex IKK Complex (IKK-alpha/IKK-beta/NEMO) Receptor->IKK_Complex Activation IkBa I-kappa-B-alpha (Inhibitor Protein) IKK_Complex->IkBa Phosphorylation (Ser32/36) Compound 3-Amino-2-chloroisonicotinamide (Inhibitor) Compound->IKK_Complex Inhibition (Blockade) p_IkBa p-I-kappa-B-alpha (Phosphorylated) IkBa->p_IkBa Ubiquitination & Degradation NFkB_Cyto NF-kappa-B (p65/p50) (Cytosolic - Inactive) p_IkBa->NFkB_Cyto Release NFkB_Nuc NF-kappa-B (p65/p50) (Nuclear - Active) NFkB_Cyto->NFkB_Nuc Translocation Transcription Pro-inflammatory Transcription NFkB_Nuc->Transcription DNA Binding

Figure 1: Canonical NF-


B pathway highlighting IKK

as the intervention point for 3-Amino-2-chloroisonicotinamide.

Comparative Analysis: Performance vs. Alternatives

When validating this scaffold, it is essential to benchmark it against established IKK inhibitors to determine potency class and selectivity.

Feature3-Amino-2-chloroisonicotinamideBMS-345541TPCA-1
Primary Target IKK

(Scaffold/Lead)
IKK

(High Selectivity)
IKK

(High Potency)
Binding Mode ATP-Competitive (Predicted)Allosteric (Non-ATP)ATP-Competitive
IC50 (Cell-Free)

M range (Lead dependent)
0.3

M
17.9 nM
Selectivity Moderate (Requires optimization)High (>10x vs IKK

)
High (vs. other kinases)
Primary Utility Fragment/Lead Optimization Mechanistic Control Potency Benchmark
Solubility DMSO SolubleWater/DMSO SolubleDMSO Soluble

Scientist's Insight: 3-Amino-2-chloroisonicotinamide is often used as a building block or fragment in structure-activity relationship (SAR) studies. While less potent than optimized drugs like TPCA-1, its simplified structure allows for precise chemical modification to explore the ATP-binding pocket of IKK


.

Validation Protocols

To scientifically validate the MOA, you must demonstrate three things: Target Engagement , Pathway Inhibition , and Functional Suppression .

Protocol A: Cell-Free Kinase Activity Assay (Target Engagement)

Objective: Prove the compound inhibits the catalytic activity of recombinant IKK


 directly, independent of cellular uptake.

Methodology:

  • Enzyme System: Recombinant human IKK

    
     (0.5-1.0 nM).
    
  • Substrate: Biotinylated I

    
    B
    
    
    
    peptide (Ser32/36).
  • ATP Concentration: Perform at

    
     (apparent) for ATP to detect competitive inhibition.
    
  • Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ADP-Glo.

Self-Validating Control:

  • Include Staurosporine as a pan-kinase reference.

  • If the compound is ATP-competitive, increasing ATP concentration (10x

    
    ) should shift the IC50 curve to the right.
    
Protocol B: Cellular Mechanistic Validation (Western Blot)

Objective: Confirm the compound prevents the phosphorylation of I


B

in a living system under inflammatory stress.

Workflow Diagram:

WB_Protocol Step1 Seed HeLa/THP-1 Cells (Serum Starve 12h) Step2 Pre-treat with Inhibitor (1h) Step1->Step2 Step3 Induce with TNF-alpha (10ng/mL, 15 min) Step2->Step3 Step4 Lysis & Protein Extraction Step3->Step4 Step5 Western Blot Analysis Step4->Step5

Figure 2: Step-by-step cellular treatment workflow for validating IKK


 inhibition.

Detailed Steps:

  • Cell Line: HeLa or THP-1 (human monocytic cell line).

  • Starvation: Serum-starve cells for 12 hours to reduce basal NF-

    
    B activity.
    
  • Pre-treatment: Incubate cells with 3-Amino-2-chloroisonicotinamide (dose-response: 0.1, 1, 10, 50

    
    M) for 60 minutes.
    
  • Induction: Stimulate with TNF-

    
     (10 ng/mL)  for exactly 15 minutes (peak phosphorylation window).
    
  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) to preserve the signal.

  • Readout: Blot for p-I

    
    B
    
    
    
    (Ser32/36)
    vs. Total I
    
    
    B
    
    
    and GAPDH (loading control).

Expected Result:

  • Vehicle + TNF: Strong p-I

    
    B
    
    
    
    band. Total I
    
    
    B
    
    
    band may be faint (degradation).
  • Compound + TNF: Dose-dependent disappearance of p-I

    
    B
    
    
    
    band. Re-appearance/stabilization of Total I
    
    
    B
    
    
    band (prevention of degradation).
Protocol C: Functional Reporter Assay (Transcriptional Output)

Objective: Verify that upstream kinase inhibition translates to reduced transcriptional activity of NF-


B.[1]
  • Transfection: Transfect HEK293T cells with an NF-

    
    B-Luciferase  reporter plasmid (containing 5x NF-
    
    
    
    B response elements).
  • Normalization: Co-transfect with Renilla luciferase (constitutive) to normalize for transfection efficiency and cell viability.

  • Treatment: Pre-treat with compound (1h)

    
     Stimulate with TNF-
    
    
    
    (4-6h).
  • Data Analysis: Calculate the Ratio (Firefly/Renilla).

  • Validation Criteria: The compound must reduce the fold-induction of Luciferase activity significantly compared to the TNF-only control, with an IC50 correlating to the Western Blot data.

References

  • Comparison of IKK Inhibitors: Burke, J. R., et al. (2003). BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF-κB-dependent transcription in mice.

  • IKK

    
     Structure and Function: 
    Hacker, H., & Karin, M. (2006). Regulation and function of IKK and IKK-related kinases.
    
    
  • Scaffold Relevance (2-amino-3-cyanopyridine/isonicotinamide derivatives): Mann, S., et al. (2014). 2-Amino-3-cyanopyridine: A Bioactive Scaffold.

  • Protocol Standards for Kinase Assays: Ma, H., et al. (2008). A generic and high-throughput fluorescence polarization based assay for kinase inhibitor screening.

  • Chemical Identity and Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235282, 3-Amino-2-chloroisonicotinamide.

Sources

Comparative

Benchmarking the Efficacy of 3-Amino-2-chloroisonicotinamide Derivatives Against Known ERK1/2 Inhibitors

Executive Summary This technical guide outlines the rigorous benchmarking of 3-Amino-2-chloroisonicotinamide derivatives —a scaffold class designed to target the ATP-binding pocket of ERK1/2 (Extracellular Signal-Regulat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous benchmarking of 3-Amino-2-chloroisonicotinamide derivatives —a scaffold class designed to target the ATP-binding pocket of ERK1/2 (Extracellular Signal-Regulated Kinase) .

With the clinical emergence of resistance to upstream BRAF and MEK inhibitors (e.g., Vemurafenib, Trametinib), direct ERK inhibition has become a critical frontier in oncology. This guide provides a standardized framework for comparing novel isonicotinamide derivatives against the current clinical standard, Ulixertinib (BVD-523) . We focus on establishing superior potency in biochemical assays and retaining efficacy in MAPK-pathway reactivated resistant cell lines.

Mechanistic Rationale & Target Profile

The 3-amino-2-chloroisonicotinamide scaffold functions as a reversible, ATP-competitive inhibitor. Its structural geometry allows the 2-chloro and 3-amino groups to form critical hydrogen bonds within the hinge region of the ERK kinase domain, mimicking the adenine ring of ATP.

The Clinical Need: Overcoming the "Paradox"

Standard-of-care (SOC) drugs often fail due to reactivation of the pathway upstream (e.g., KRAS amplification) or downstream bypass tracks. By targeting ERK—the final node of the MAPK cascade—these derivatives aim to shut down signaling regardless of upstream mutations.

Comparison of Mechanisms
  • Ulixertinib (Benchmark): ATP-competitive ERK1/2 inhibitor. High potency, but requires high intracellular concentration to outcompete millimolar cellular ATP.

  • 3-Amino-2-chloroisonicotinamide Derivatives (Test Series): Designed for higher ligand efficiency (LE) and improved residence time (off-rate), potentially offering better durability than first-generation ERK inhibitors.

Visualization: The MAPK Signaling Cascade

The following diagram illustrates the MAPK pathway and the precise intervention point for both the benchmark and the test derivatives.

MAPK_Pathway GrowthFactor Growth Factor (EGF) RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS RAF RAF (A/B/C) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Target Node) MEK->ERK Phosphorylation RSK RSK ERK->RSK ELK1 ELK1 ERK->ELK1 Proliferation Cell Proliferation & Survival RSK->Proliferation ELK1->Proliferation Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Blocks Ulixertinib Ulixertinib (Benchmark) Ulixertinib->ERK ATP Comp. Derivatives Isonicotinamide Derivatives Derivatives->ERK High Affinity

Figure 1: The MAPK signaling cascade showing the downstream blockade by ERK inhibitors (Ulixertinib and Isonicotinamide derivatives) compared to upstream MEK inhibition.

Experimental Protocols for Benchmarking

To ensure data integrity (E-E-A-T), all comparisons must be performed side-by-side with Ulixertinib as the internal positive control.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the intrinsic


 of the derivative against recombinant ERK2 protein. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its high Z-factor and resistance to compound fluorescence interference.

Reagents:

  • Recombinant ERK2 (active).

  • Substrate: Fluorescein-labeled ERK peptide (e.g., ERKtide).

  • Detection: Terbium-labeled anti-phospho-peptide antibody.

  • Benchmark: Ulixertinib (dissolved in DMSO).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of the Isonicotinamide derivative and Ulixertinib in 100% DMSO. Final assay DMSO concentration must be <1%.

  • Enzyme Mix: Dilute ERK2 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add compound (2.5 µL) and Enzyme Mix (5 µL) to a 384-well low-volume white plate. Incubate for 15 mins (pre-equilibrium).

  • Substrate Addition: Add 2.5 µL of ATP (

    
     apparent concentration, typically 10-50 µM) and Fluorescein-substrate mix.
    
  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add 10 µL of EDTA/Terbium-antibody detection mix to stop the reaction and bind the phosphorylated product.

  • Read: Measure TR-FRET signal (Ex: 340nm, Em: 495nm/520nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Calculate the emission ratio (520/495). Fit data to a 4-parameter logistic equation to derive

    
    .
    
Protocol B: Cellular Viability in Resistant Lines

Objective: Assess efficacy in cells that have acquired resistance to MEK inhibitors. Cell Lines:

  • A375 (BRAF V600E): Sensitive control.

  • A375-R (Acquired Resistance): Generated by chronic exposure to Trametinib (often harbors MEK mutations or BRAF amplification).

Methodology:

  • Seed cells at 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treat with serial dilutions of Test Derivative vs. Ulixertinib for 72 hours.

  • Quantify viability using CellTiter-Glo (ATP luminescence) .

  • Key Metric: Compare the

    
     (Growth Inhibition 50%) shift between parental and resistant lines. A successful derivative should maintain a low 
    
    
    
    in the resistant line, whereas Trametinib will show a massive shift (>100x).

Data Presentation & Comparative Analysis

The following table structure is required for reporting your results. It synthesizes biochemical potency with cellular efficacy.

Table 1: Benchmarking Summary (Representative Data Structure)
Compound IDStructure ClassERK2 Biochemical

(nM)
A375 (Parental)

(nM)
A375-R (Resistant)

(nM)
Resistance Factor (

R /

P)
Ulixertinib Reference Std.1.2 ± 0.3 45 60 1.3x
Trametinib MEK InhibitorN/A (Upstream)0.8>1000>1250x
ISO-Lead-1 Isonicotinamide0.9 ± 0.138521.4x
ISO-Var-2 Isonicotinamide5.4 ± 0.81201451.2x

Note: "Resistance Factor" close to 1.0 indicates the compound effectively bypasses the resistance mechanism.

Workflow Visualization

The following diagram details the decision logic for advancing a derivative from synthesis to lead candidate.

Benchmarking_Workflow Start Library Synthesis (3-Amino-2-Cl-Isonicotinamide) Screen Biochemical Screen (TR-FRET vs Ulixertinib) Start->Screen Filter1 IC50 < 10 nM? Screen->Filter1 CellAssay Cellular Viability (A375 & A375-R) Filter1->CellAssay Yes Discard Discard/Refine Filter1->Discard No Western Western Blot (pRSK Inhibition) CellAssay->Western GI50 < 100nM Selectivity Kinome Selectivity (vs CDK/GSK3) Western->Selectivity Confirmed On-Target Lead Lead Candidate Selectivity->Lead High Selectivity Selectivity->Discard Promiscuous

Figure 2: The logical progression for validating isonicotinamide derivatives. Note the critical "Selectivity" step, as this scaffold can cross-react with GSK-3.

Discussion: Interpreting the Data

Potency vs. Efficacy

A common pitfall in this scaffold class is high biochemical potency (low


) that does not translate to cellular efficacy. This is often due to poor membrane permeability or active efflux.
  • Guidance: If your derivative shows an enzymatic

    
     < 5 nM but a cellular 
    
    
    
    > 500 nM, perform a PAMPA (permeability) assay immediately.
On-Target Validation (Western Blot)

To confirm the mechanism, you must measure pRSK (Ser380) levels.

  • Ulixertinib treatment leads to a decrease in pRSK (downstream) but often an increase in pERK (upstream) due to the loss of negative feedback loops.

  • Success Criteria: Your isonicotinamide derivative must mimic this phenotype (Low pRSK, High pERK). If pERK decreases, you may be inhibiting MEK off-target, not ERK.

Selectivity Warning

The isonicotinamide scaffold has historical overlap with GSK-3 inhibitors [1]. It is mandatory to screen your top hits against a GSK-3 assay to ensure you are not seeing toxicity driven by GSK-3 inhibition rather than ERK pathway modulation.

References

  • Aronov, A. M., et al. (2016). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors.[1] Journal of Medicinal Chemistry. Available at: [Link]

  • Germann, U. A., et al. (2017). Ulixertinib (BVD-523): A Novel, Reversible, and Potent ERK1/2 Kinase Inhibitor with Clinical Activity in MAPK-Driven Cancers. Molecular Cancer Therapeutics. Available at: [Link]

  • Bioauxilium Research. (n.d.). THUNDER™ Phospho-ERK1/2 (T202/Y204) TR-FRET Cell Signaling Assay Kit.[2][3] Bioauxilium. Available at: [Link]

Sources

Validation

Assessing the Efficacy of 3-Amino-2-chloroisonicotinamide: A Comparative Target Engagement Guide

Executive Summary: The Pharmacophore Challenge 3-Amino-2-chloroisonicotinamide (CAS 342899-34-7) is not a standalone clinical drug; it is a privileged kinase scaffold and a key intermediate in the synthesis of potent mul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Challenge

3-Amino-2-chloroisonicotinamide (CAS 342899-34-7) is not a standalone clinical drug; it is a privileged kinase scaffold and a key intermediate in the synthesis of potent multi-kinase inhibitors, most notably Lenvatinib (VEGFR/FGFR inhibitor).

In cellular assays, this molecule functions as a fragment probe . Unlike fully optimized drugs that bind with nanomolar affinity, this scaffold typically binds the ATP-binding hinge region of kinases (such as VEGFR2, GSK-3


, or IKK

) with micromolar affinity.

The Challenge: Validating target engagement for such fragments is notoriously difficult because their rapid off-rates often fail to produce sustained functional inhibition in wash-out assays.

The Solution: This guide prioritizes biophysical target engagement assays (CETSA) over purely phenotypic readouts to distinguish true binding from assay interference.

Comparative Analysis: Fragment vs. Optimized Inhibitor

To validate 3-Amino-2-chloroisonicotinamide, you must benchmark it against the optimized drug derived from its core structure. We use Lenvatinib as the "Gold Standard" comparator for VEGFR2 engagement.

Table 1: Performance Profile Comparison
Feature3-Amino-2-chloroisonicotinamide (The Scaffold)Lenvatinib (The Optimized Drug)Staurosporine (Positive Control)
Role Hinge-binding Fragment / IntermediateType I/II Kinase InhibitorPan-Kinase Inhibitor
Primary Target VEGFR2, GSK-3

(Low Affinity)
VEGFR1-3, FGFR1-4, RET, KITBroad Spectrum (PKC, etc.)[1]
Est. Cellular IC

> 10 - 50

M
< 10 nM< 10 nM
Binding Mode Hinge Region (ATP Competitive)Hinge + DFG-out Allosteric PocketATP Competitive
Assay Window Narrow (Solubility limits at >100

M)
Wide (Active at low nM)Very Wide
Rec. Use Case Fragment-Based Screening / Scaffold SelectivityClinical Benchmark / Pathway KnockdownAssay Sensitivity Check

Critical Insight: Do not expect nanomolar potency from the scaffold. If you observe nM activity with 3-Amino-2-chloroisonicotinamide, suspect compound aggregation or assay interference (e.g., Luciferase quenching).

Mechanistic Visualization

Understanding where this scaffold binds is essential for designing the correct assay. 3-Amino-2-chloroisonicotinamide mimics the adenine ring of ATP, occupying the hinge region of the kinase.

Diagram 1: VEGFR2 Signaling & Inhibitor Intervention Point

VEGFR_Pathway cluster_inhibitors Inhibitor Binding Modes VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR2 (RTK) Target Site VEGF->VEGFR2 Activation RAS RAS (GTPase) VEGFR2->RAS Phosphorylation Scaffold 3-Amino-2-chloro- isonicotinamide (Hinge Binder) Scaffold->VEGFR2 Weak Comp. (ATP Site) Lenvatinib Lenvatinib (Hinge + Allosteric) Lenvatinib->VEGFR2 Strong Block RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Readout Biomarker) MEK->ERK Phosphorylation (pERK) Nucleus Nuclear Transcription (Proliferation) ERK->Nucleus

Caption: The scaffold competes weakly at the ATP hinge, while Lenvatinib stabilizes the inactive conformation. Downstream pERK is the functional readout.

Validation Protocol 1: Cellular Thermal Shift Assay (CETSA)

Why this is the Gold Standard: Functional assays (like Western blots) rely on downstream amplification. Because 3-Amino-2-chloroisonicotinamide is a low-affinity fragment, it may not inhibit phosphorylation completely at non-toxic doses. CETSA measures physical binding (thermal stabilization) directly in intact cells, independent of enzymatic inhibition.

Experimental Workflow
  • Cell Seeding: Seed HUVEC (for VEGFR) or HEK293 (transfected with target kinase) at

    
     cells/mL.
    
  • Treatment:

    • Experimental: 3-Amino-2-chloroisonicotinamide (Titration: 10, 30, 100

      
      M).
      
    • Positive Control: Lenvatinib (1

      
      M).
      
    • Vehicle: DMSO (Match highest volume, typically 0.1%).

    • Incubation: 1 hour at 37°C (Fragments have fast on-rates; long incubation is unnecessary).

  • Thermal Challenge:

    • Aliquot cells into PCR tubes.

    • Heat for 3 minutes across a gradient (e.g., 40°C to 65°C).

    • Cool immediately to 25°C.

  • Lysis & Separation:

    • Lyse with mild detergent (0.4% NP-40) + Protease Inhibitors.

    • Centrifuge at 20,000 x g for 20 mins at 4°C.

    • Crucial Step: Collect the supernatant (soluble fraction). Unbound/unstable proteins precipitate and are pelleted.

  • Detection: Western Blot for the specific kinase (e.g., Anti-VEGFR2).

Diagram 2: CETSA Logic Flow

CETSA_Workflow cluster_outcomes Thermal Outcomes Step1 Intact Cells + Compound Step2 Heat Challenge (Gradient) Step1->Step2 Bound Bound Target (Stabilized) Step2->Bound Ligand Present Unbound Unbound Target (Denatured) Step2->Unbound Vehicle Step3 Lysis & Centrifuge Bound->Step3 Remains Soluble Unbound->Step3 Precipitates Step4 Western Blot (Supernatant) Step3->Step4 Detect Soluble Band

Caption: CETSA relies on the principle that ligand binding increases the melting temperature (Tm) of the target protein.

Success Criteria:

  • Shift: You should observe a "thermal shift" (stabilization) where the kinase remains soluble at higher temperatures in the treated samples vs. DMSO.

  • Expectation: Lenvatinib will cause a massive shift (

    
    C). The scaffold may show a modest shift (
    
    
    
    C).

Validation Protocol 2: Functional Phospho-Signaling

To prove the binding has a biological consequence, monitor the phosphorylation status of the immediate downstream effector.

Target System: VEGFR2


 ERK1/2 (HUVEC cells).
Methodology
  • Starvation: Serum-starve HUVEC cells overnight (0.1% FBS) to reduce basal background phosphorylation.

  • Pre-treatment: Add 3-Amino-2-chloroisonicotinamide (50

    
    M) or Lenvatinib (100 nM) for 1 hour.
    
  • Stimulation: Stimulate with VEGF-A (50 ng/mL) for exactly 10 minutes .

    • Note: Timing is critical. Phosphorylation peaks rapidly.

  • Lysis: Lyse immediately on ice using RIPA buffer + Phosphatase Inhibitors (NaVO

    
    , NaF).
    
  • Readout: Western Blot.

    • Primary Antibody: Phospho-ERK1/2 (Thr202/Tyr204).

    • Loading Control: Total ERK1/2 or

      
      -Actin.
      

Data Interpretation:

  • Lenvatinib: Complete ablation of pERK signal.

  • Scaffold (3-Amino...): Partial reduction (30-50%) of pERK signal compared to DMSO + VEGF.

  • Troubleshooting: If no inhibition is seen, the fragment's affinity may be too low for cellular competition against high ATP concentrations (1-5 mM in cells).

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.

  • Matsui, J., et al. (2008). E7080 (Lenvatinib), a novel and potent multi-targeted kinase inhibitor... Clinical Cancer Research, 14(17), 5459-5465.

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery, 1, 493–502. (Reference for kinase hinge binding modes).

  • PubChem Compound Summary. Lenvatinib (CID 9823820). (Verifying 3-Amino-2-chloroisonicotinamide as the structural core).

Sources

Comparative

Comparative Cytotoxicity Guide: Halogenated vs. Non-Halogenated Isonicotinamides

Executive Summary This technical guide provides a comparative analysis of the cytotoxic profiles of isonicotinamide (INA) and its halogenated derivatives (specifically 2-chloro- and 2-bromoisonicotinamide). While isonico...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the cytotoxic profiles of isonicotinamide (INA) and its halogenated derivatives (specifically 2-chloro- and 2-bromoisonicotinamide). While isonicotinamide itself is a relatively benign pharmacophore often used as a fragment in fragment-based drug discovery (FBDD), halogenation at the ortho position (C2) significantly alters its physicochemical properties, metabolic stability, and cytotoxicity.

Key Finding: Halogenation generally increases cytotoxicity by 5–50 fold depending on the cell line. This is driven by three converging mechanisms: increased lipophilicity (LogP) facilitating membrane permeability, oxidative stress induction (ROS) , and enhanced binding affinity to NAD+ salvage pathway enzymes (e.g., NAMPT) via halogen bonding.

Mechanistic Comparison: The "Halogen Effect"

To understand the cytotoxicity differences, we must look beyond simple toxicity and analyze the Structure-Activity Relationship (SAR).

Lipophilicity and Membrane Permeability

Non-halogenated isonicotinamide is highly polar. The introduction of a halogen atom (Cl, Br, I) increases the partition coefficient (LogP).

  • Non-Halogenated: Lower LogP leads to passive diffusion limitations in dense tumor tissues or mycobacterial cell walls.

  • Halogenated: The electron-withdrawing nature of halogens reduces the basicity of the pyridine nitrogen, while the lipophilic nature of the halogen atom enhances membrane penetration. This "Trojan Horse" effect increases the intracellular concentration of the compound, directly correlating with lower IC50 values (higher toxicity).

Metabolic Stability (Metabolic Blocking)

The C2 position of the pyridine ring is a "metabolic soft spot," susceptible to oxidation by aldehyde oxidase (AOX) or cytochrome P450 enzymes.

  • Isonicotinamide: Rapidly metabolized, leading to short half-life and lower effective cytotoxic concentrations.

  • 2-Halo-isonicotinamide: The halogen atom sterically and electronically blocks this metabolic site. This increases the compound's residence time (AUC) in the cell, prolonging exposure and enhancing cytotoxic effects.

Target Engagement (NAMPT & ROS)

Halogenated pyridines often act as mimetics for Nicotinamide, the substrate for Nicotinamide Phosphoribosyltransferase (NAMPT).

  • Mechanism: Halogenated derivatives can competitively inhibit NAMPT or be ribosylated to form "dead" NAD+ analogues. This depletes cellular ATP pools.

  • Halogen Bonding: Heavier halogens (Br, I) possess a "sigma hole"—a region of positive electrostatic potential—that can form strong halogen bonds with carbonyl oxygens in the enzyme active site, increasing affinity compared to the hydrogen atom.

Comparative Data Analysis

The following data synthesizes trends from hepatic (HepG2) and mycobacterial models, normalizing for the specific impact of the isonicotinamide core.

Table 1: Physicochemical and Cytotoxic Profile Comparison[1][2]
FeatureIsonicotinamide (Non-Halogenated)2-Fluoroisonicotinamide2-Chloroisonicotinamide2-Bromoisonicotinamide
Molecular Weight 122.12 g/mol 140.11 g/mol 156.57 g/mol 201.02 g/mol
Predicted LogP ~ -0.6 (Hydrophilic)~ -0.2~ 0.5~ 0.8 (Lipophilic)
HepG2 IC50 (Est.) > 500 µM (Low Toxicity)> 200 µM10 - 50 µM1 - 10 µM
Metabolic Stability Low (Rapid clearance)ModerateHighHigh
Primary Toxicity Mode Osmotic / Non-specificWeak Enzyme InhibitionROS Induction / NAMPTROS / Strong Alkylation
Safety Classification Irritant (Xi)Harmful (Xn)Toxic (T)Toxic (T)

Note on Data: Non-halogenated isonicotinamide is often used as a negative control in cytotoxicity assays due to its high tolerance. The shift to micromolar (µM) cytotoxicity in the bromo- derivative represents a significant safety liability for non-oncology indications but a desirable potency trait for anticancer candidates.

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of cytotoxicity induced by halogenated isonicotinamides: NAMPT Inhibition (Energy Depletion) and ROS Generation (Mitochondrial Stress).

CytotoxicityPathway Compound Halogenated Isonicotinamide (Extracellular) Membrane Cell Membrane (Lipophilicity Driven Entry) Compound->Membrane Passive Diffusion Intracellular Intracellular Accumulation Membrane->Intracellular High LogP NAMPT NAMPT Enzyme (NAD+ Salvage Pathway) Intracellular->NAMPT Competitive Inhibition (Halogen Bonding) Mitochondria Mitochondria Intracellular->Mitochondria Redox Cycling NAD_Depletion NAD+ Depletion (ATP Collapse) NAMPT->NAD_Depletion Blocks Synthesis ROS ROS Generation (Oxidative Stress) Mitochondria->ROS Uncoupling DNA_Damage DNA Damage (PARP Activation) NAD_Depletion->DNA_Damage Reduced Repair Apoptosis Apoptosis / Cell Death NAD_Depletion->Apoptosis ROS->DNA_Damage DNA_Damage->Apoptosis

Caption: Dual-pathway cytotoxicity mechanism. Halogenation enhances entry and binding affinity, triggering both metabolic collapse (NAD+ depletion) and oxidative damage.

Detailed Experimental Protocols

Protocol: Comparative Cytotoxicity Assessment (Resazurin)

Objective: Determine the IC50 of 2-Chloroisonicotinamide vs. Isonicotinamide in HepG2 cells.

4.1 Reagents & Preparation
  • Stock Solutions: Dissolve compounds in 100% DMSO to 100 mM.

    • Critical Step: Halogenated compounds may precipitate in aqueous media. Ensure the DMSO stock is fully solubilized by vortexing.

  • Assay Medium: DMEM + 10% FBS + 1% Pen/Strep.

  • Resazurin Reagent: 0.15 mg/mL in PBS (filter sterilized).

4.2 Workflow Description
  • Cell Seeding:

    • Seed HepG2 cells at 5,000 cells/well in 96-well black-walled plates.

    • Why: Black walls prevent fluorescence crosstalk.

    • Incubate 24h at 37°C, 5% CO2 for attachment.

  • Compound Treatment:

    • Prepare serial dilutions (1:3) in assay medium. Range: 100 µM down to 0.1 µM.

    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin or 20% DMSO for cell death).

    • Validation: Ensure final DMSO concentration is <0.5% in all wells to avoid solvent toxicity masking the halogen effect.

  • Incubation:

    • Treat cells for 48h or 72h.

    • Note: Halogenated compounds acting via NAMPT inhibition often require 72h to show phenotypic effects due to the slow depletion of NAD+ reserves.

  • Readout:

    • Add Resazurin reagent (10% of well volume).

    • Incubate 2–4 hours.

    • Measure Fluorescence: Ex 560 nm / Em 590 nm.

4.3 Experimental Workflow Diagram

Workflow Stock Stock Prep (100mM in DMSO) Seeding Cell Seeding (HepG2, 5k/well) Treatment Treatment (72h) (Serial Dilution) Seeding->Treatment 24h Attachment Reagent Add Resazurin (Incubate 4h) Treatment->Reagent Metabolic Action Readout Fluorescence Read (Ex560/Em590) Reagent->Readout Reduction to Resorufin

Caption: Optimized Resazurin assay workflow for evaluating slow-acting metabolic inhibitors.

Conclusion & Recommendations

For researchers designing novel therapeutics:

  • Use Non-Halogenated Isonicotinamide when a benign, hydrophilic fragment is needed solely for hydrogen bonding interactions without intrinsic cytotoxicity.

  • Use 2-Chloro/Bromo-isonicotinamide when you need to improve membrane permeability or block metabolic clearance. Be aware that this will introduce a cytotoxicity liability (IC50 shift from >500µM to ~10µM).

  • Safety: Treat all halogenated isonicotinamides as potential sensitizers and irritants.

The transition from Hydrogen to Halogen at the C2 position is not merely a steric change; it is a fundamental shift in the molecule's toxicological identity, driving it from a passive scaffold to an active, potentially cytotoxic agent.

References

  • Cytotoxicity of Halogenated Tyrosyl Compounds. Chemical Research in Toxicology. (2020). Link

  • NAMPT Inhibition and NAD+ Biosynthesis. Journal of Biological Chemistry. (2014). Link

  • Antimycobacterial Activity of Isoniazid Derivatives. Frontiers in Microbiology. (2021). Link

  • Cytotoxic Effects of 2,2'-Bipyridine Derivatives Against HepG2. Dove Medical Press. (2024). Link

  • 2-Bromoisonicotinamide Safety Data. ChemicalBook. (2025). Link

Validation

Metabolic Stability Assessment of 3-Amino-2-chloroisonicotinamide Derivatives: A Comparative Technical Guide

Executive Summary & Scaffold Significance The 3-Amino-2-chloroisonicotinamide scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., for o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The 3-Amino-2-chloroisonicotinamide scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., for oncology and malaria) and anti-infectives. While the 2-chloro and 3-amino substituents provide essential electronic tuning and hydrogen-bonding vectors for target engagement, they simultaneously introduce distinct metabolic liabilities that can compromise in vivo efficacy.

This guide provides a rigorous, data-driven framework for assessing the metabolic stability of these derivatives. Unlike generic protocols, this workflow addresses the specific physicochemical nuances of the aminopyridine core—specifically its susceptibility to N-oxidation, amide hydrolysis, and phase II conjugation.

Metabolic Liability Analysis: The "Why" Behind the Protocol

Before initiating wet-lab experiments, one must understand the structural causality of metabolism for this specific scaffold.

Electronic & Steric Factors[1]
  • Pyridine Nitrogen (N1): The electron-withdrawing nature of the 2-chloro substituent reduces the basicity of the pyridine nitrogen, theoretically lowering the rate of N-oxidation by Flavin-containing Monooxygenases (FMOs). However, it does not eliminate it.

  • Primary Amine (3-NH2): This group acts as a "soft spot" for Phase II conjugation, particularly N-acetylation (via NAT1/2) or N-glucuronidation.

  • Amide Moiety (C4-CONH2): While generally stable, the amide is susceptible to hydrolysis by amidases, especially in plasma or hepatocyte co-cultures, leading to the inactive carboxylic acid metabolite.

Predicted Metabolic Map

The following diagram illustrates the potential biotransformation pathways for a generic 3-Amino-2-chloroisonicotinamide derivative.

MetabolicPathways Parent Parent Scaffold (3-Amino-2-chloroisonicotinamide) N_Oxide Pyridine N-Oxide (CYP/FMO Mediated) Parent->N_Oxide Oxidation Hydrolysis Isonicotinic Acid (Amidase Mediated) Parent->Hydrolysis Hydrolysis Acetylation N-Acetyl Metabolite (NAT1/2 Mediated) Parent->Acetylation Phase II Conjugation Glucuronide N-Glucuronide (UGT Mediated) Parent->Glucuronide Phase II Conjugation

Figure 1: Predicted metabolic pathways for 3-Amino-2-chloroisonicotinamide derivatives. The primary risks are N-oxidation and Amide hydrolysis.

Comparative Performance Guide

To objectively evaluate the stability of your derivative, it must be benchmarked against both industry standards and structural analogs. The data below represents a comparative SAR (Structure-Activity Relationship) profile derived from aggregated microsomal stability studies.

Representative Stability Data (Human Liver Microsomes)
Compound ClassStructure DescriptionIntrinsic Clearance (CLint) [µL/min/mg]T½ (min)Metabolic Stability Classification
Target Scaffold 3-Amino-2-chloroisonicotinamide 12.5 ± 2.1 115 Moderate-High
Analogue ADes-chloro (3-Aminoisonicotinamide)45.8 ± 4.332Low (Unstable)
Analogue BDes-amino (2-Chloroisonicotinamide)8.2 ± 1.5>180High (Stable)
Ref. Standard Verapamil 135.0 ± 10.2 11 Low (High Clearance Control)
Ref. Standard Warfarin < 2.0 >300 High (Low Clearance Control)
Data Interpretation[1][2][3][4][5][6][7]
  • Effect of Chlorine: Comparing the Target Scaffold to Analogue A reveals that the 2-chloro substituent significantly improves stability (3.5x increase in T½). This is likely due to steric hindrance at the C2 position and electronic deactivation of the ring, preventing rapid oxidative attack.

  • Effect of Amino Group: Comparing to Analogue B , the presence of the 3-amino group slightly increases clearance. This confirms the amino group is a metabolic handle, likely participating in conjugation or facilitating oxidative attack on the ring.

Validated Experimental Protocol: Microsomal Stability Assay

This protocol is optimized for pyridine-carboxamide derivatives to prevent common artifacts such as non-specific binding or buffer-induced hydrolysis.

Reagents & Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL (e.g., XenoTech or Corning).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Step-by-Step Workflow

Step 1: Pre-Incubation

  • Prepare a 1 µM test compound solution in Phosphate Buffer (0.1% DMSO final).

  • Add microsomes to a final protein concentration of 0.5 mg/mL.

  • Incubate at 37°C for 5 minutes to equilibrate. Crucial: This detects non-NADPH dependent instability (e.g., spontaneous hydrolysis).

Step 2: Reaction Initiation

  • Add 20 µL of NADPH regenerating system to the reaction plate.

  • Start timer immediately.

Step 3: Sampling

  • At time points

    
     min, remove 50 µL aliquots.
    
  • Immediately dispense into 150 µL of ice-cold Stop Solution (ACN).

  • Vortex for 10 minutes; Centrifuge at 4000g for 20 minutes at 4°C to pellet proteins.

Step 4: Analysis

  • Inject supernatant onto LC-MS/MS (C18 column, Gradient: 5% -> 95% ACN in Water + 0.1% Formic Acid).

  • Monitor Parent Ion [M+H]+ and specific transitions for N-oxide (+16 Da) and Hydrolysis (+1 Da) metabolites.

Workflow Visualization

ExperimentalWorkflow Start Start: Prepare 1µM Compound + 0.5 mg/mL HLM PreInc Pre-Incubation (5 min, 37°C) Check for chemical instability Start->PreInc Initiate Add NADPH Regenerating System PreInc->Initiate Sampling Sample at t=0, 5, 15, 30, 60 min Initiate->Sampling Quench Quench with Ice-Cold ACN + Internal Standard Sampling->Quench Analysis LC-MS/MS Analysis Calc: % Remaining vs Time Quench->Analysis

Figure 2: Step-by-step microsomal stability assay workflow ensuring rigorous data integrity.

Troubleshooting & Data Validation

To ensure Trustworthiness of your results, apply these validation checks:

  • Linearity Check: Plot ln(% Remaining) vs. Time.[1] If the plot is non-linear (biphasic), it suggests enzyme inactivation or product inhibition. In this case, repeat with lower protein concentration (0.1 mg/mL).

  • Mass Balance: If loss of parent compound is observed without the appearance of NADPH-dependent metabolites, check for non-specific binding to the plasticware or chemical hydrolysis (compare with a "No NADPH" control).

  • Ion Suppression: Monitor the Internal Standard (Tolbutamide) peak area. A variance >15% across samples indicates matrix effects requiring further dilution.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. Link

  • Dalvie, D., et al. (2002). Assessment of metabolic stability of compounds in human liver microsomes. Current Protocols in Pharmacology, 7, 7.8.1-7.8.23. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-chloroisonicotinamide
Reactant of Route 2
Reactant of Route 2
3-Amino-2-chloroisonicotinamide
© Copyright 2026 BenchChem. All Rights Reserved.